Product packaging for Benalaxyl-d5(Cat. No.:)

Benalaxyl-d5

Cat. No.: B12426397
M. Wt: 330.4 g/mol
InChI Key: CJPQIRJHIZUAQP-KYKXZDJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benalaxyl-d5 is a deuterated stable isotope of the fungicide Benalaxyl, specifically designed for use as an internal standard in quantitative analytical methods such as LC-MS/MS. It is an essential tool for researchers conducting environmental monitoring, metabolism studies, and residue analysis, helping to ensure analytical precision and accuracy by correcting for variations during sample preparation and instrumentation. Benalaxyl is a systemic phenylamide fungicide with protective, curative, and eradicant action, used to control Oomycetes like downy mildew and late blight in crops such as tomatoes, potatoes, and grapes. Its mode of action involves the disruption of fungal nucleic acid synthesis via RNA polymerase I inhibition. Research has shown that Benalaxyl is chiral and exhibits stereoselective metabolism and environmental behavior in various biological systems, including rabbits, lizards, and soil. The application of a dedicated stable isotope-labeled internal standard like Benalax-d5 is therefore critical for reliable enantioselective analysis and for studying the environmental fate of this fungicide and its metabolites. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO3 B12426397 Benalaxyl-d5

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H23NO3

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 2-(2,6-dimethyl-N-[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]anilino)propanoate

InChI

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D

InChI Key

CJPQIRJHIZUAQP-KYKXZDJCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(=O)N(C2=C(C=CC=C2C)C)C(C)C(=O)OC)[2H])[2H]

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Benalaxyl-d5: A Technical Overview of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and structure of Benalaxyl-d5, a deuterated analog of the fungicide Benalaxyl. This document is intended for researchers, scientists, and professionals in drug development who are interested in the use of stable isotope-labeled compounds in agricultural and environmental research.

Chemical Properties

This compound is the deuterium-labeled form of Benalaxyl, a systemic fungicide.[1][2] The incorporation of five deuterium atoms into the phenyl ring enhances its utility in various analytical applications, particularly in mass spectrometry-based quantification methods where it serves as an excellent internal standard. The key chemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
Chemical Name (±)-Benalaxyl-d5, this compound (phenyl-D5), Methyl 2-(N-(2,6-dimethylphenyl)-2-(phenyl-d5)acetamido)propanoate[3][4]
Molecular Formula C₂₀H₁₈D₅NO₃[1][2][5][6]
Molecular Weight 330.43 g/mol [1][2][5]
Accurate Mass 330.1992[4]
CAS Number 2714421-66-4[1][2][7]
Unlabeled CAS Number 71626-11-4[1][3][4]
Physical Format Neat[3][4]
Appearance Colorless solid[8]
Storage Conditions Room temperature; store in a tightly closed container in a cool, dry, well-ventilated area.[5][9]

Chemical Structure

This compound possesses a chiral center, and its structure is characterized by a deuterated phenylacetyl group attached to an N-(2,6-dimethylphenyl)-D-alanine methyl ester moiety. The deuterium atoms are located on the phenyl ring of the phenylacetyl group.

2D Chemical Structure

Benalaxyl_d5_Structure cluster_phenyl cluster_main C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 D1 D C2->D1 C4 C C3->C4 D2 D C3->D2 C5 C C4->C5 D3 D C4->D3 C6 C C5->C6 D4 D C5->D4 C6->C1 D5 D C6->D5 C8 C=O C7->C8 N N C8->N C9 CH(CH₃) N->C9 C12 N->C12 C10 C=O C9->C10 O1 O C10->O1 C11 CH₃ O1->C11 C13 C12->C13 C14 C13->C14 CH3_1 CH₃ C13->CH3_1 C15 C14->C15 C16 C15->C16 C17 C16->C17 C17->C12 CH3_2 CH₃ C17->CH3_2

Caption: 2D structure of this compound.

SMILES and InChI Representations
  • SMILES: [2H]c1c([2H])c([2H])c(CC(=O)N(C(C)C(=O)OC)c2c(C)cccc2C)c([2H])c1[2H][4]

  • InChI: InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/i5D,6D,7D,11D,12D[4]

Experimental Protocols

General Synthetic Approach

The synthesis of this compound would likely involve the use of a deuterated starting material. A plausible route could be the acylation of methyl N-(2,6-dimethylphenyl)-D-alaninate with phenyl-d5-acetyl chloride. The phenyl-d5-acetyl chloride can be prepared from commercially available phenyl-d5-acetic acid.

A related synthesis for C14-labelled Benalaxyl-M utilized [phenyl-U-14C]N-(2,6-dimethylphenyl)-D-alanine methyl ester as a key intermediate, which was then reacted with Meldrum's acid.[3][10] This suggests that a similar strategy starting with a deuterated aniline precursor could also be a viable synthetic route.

Analytical Characterization

The characterization of this compound and its unlabeled counterpart typically involves a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For the analysis of a derivative, Monochloro Benalaxyl, GC-MS was used to confirm its structure based on the retention time and mass spectrum fragmentation pattern.[8] The mass spectrum of unlabeled Benalaxyl is available in the NIST WebBook and can be used for comparison.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is used to elucidate the molecular structure of Benalaxyl and its derivatives.[8] For this compound, 1H NMR would show the absence of signals corresponding to the phenyl protons of the phenylacetyl group, while 2H (Deuterium) NMR would confirm the positions of the deuterium labels.

  • Chiral Separation Techniques: Since Benalaxyl is a chiral molecule, methods for separating its enantiomers are important for studying their individual biological activities. Electrokinetic chromatography (EKC) has been successfully employed for the chiral separation of metalaxyl and benalaxyl enantiomers using cyclodextrins as chiral selectors.[7] The developed method was shown to be suitable for determining enantiomeric impurities in commercial formulations.[7]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound.

Benalaxyl_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Deuterated Phenylacetic Acid step1 Convert to Phenyl-d5-acetyl chloride start->step1 step3 Acylation Reaction step1->step3 step2 Methyl N-(2,6-dimethylphenyl)-D-alaninate step2->step3 product This compound (Crude) step3->product purify Chromatographic Purification (e.g., Column Chromatography) product->purify pure_product Purified this compound purify->pure_product gcms GC-MS pure_product->gcms nmr NMR (1H, 2H, 13C) pure_product->nmr chiral Chiral Separation (EKC) pure_product->chiral final_product Characterized this compound gcms->final_product nmr->final_product chiral->final_product

Caption: General workflow for the synthesis and analysis of this compound.

References

An In-Depth Technical Guide to the Analytical Chemistry of Benalaxyl-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data associated with Benalaxyl-d5. Due to the proprietary nature of analytical data for commercially available standards, specific spectra for this compound are typically provided in the Certificate of Analysis upon purchase and are not publicly available. However, this guide will detail the expected spectral characteristics, provide generalized experimental protocols for acquiring such data, and discuss the significance of deuterium labeling in the analytical context.

Introduction to this compound

Benalaxyl is a systemic fungicide belonging to the phenylamide group, widely used in agriculture. This compound is a deuterated analog of Benalaxyl, where five hydrogen atoms on the phenyl ring of the phenylacetyl moiety have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Benalaxyl in various matrices by mass spectrometry.

Chemical Structure:

Expected NMR and Mass Spectrometry Data

While specific data is not publicly available, we can predict the key features of the NMR and mass spectra of this compound based on the structure of Benalaxyl and the principles of these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The primary difference in the ¹H NMR spectrum of this compound compared to Benalaxyl will be the absence of signals corresponding to the protons on the phenyl ring of the phenylacetyl group. The ¹³C NMR spectrum will show slight shifts for the deuterated carbons due to the isotopic effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.0-7.3m3HAromatic protons (xylyl group)
~4.9q1H-CH(CH₃)-
~3.7s3H-OCH₃
~3.6s2H-CH₂-
~2.2s6HAr-CH₃ (xylyl group)
~1.2d3H-CH(CH₃)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (ppm)Assignment
~172C=O (ester)
~170C=O (amide)
~137Aromatic C (xylyl, substituted)
~135Aromatic C (xylyl, substituted)
~128Aromatic C (xylyl)
~55-CH(CH₃)-
~52-OCH₃
~42-CH₂-
~18Ar-CH₃ (xylyl group)
~15-CH(CH₃)-
Note: The signals for the deuterated phenyl carbons will be significantly broadened and reduced in intensity, appearing as multiplets due to C-D coupling.
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak at a mass-to-charge ratio (m/z) that is 5 units higher than that of unlabeled Benalaxyl. The fragmentation pattern will be similar, but fragments containing the deuterated phenyl ring will also have a corresponding mass shift.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion
330.19[M+H]⁺ (Molecular Ion)
271.16[M - COOCH₃]⁺
162.11[C₆H₃(CH₃)₂N(CH₃)CO]⁺
96.08[C₆H₅(d5)CH₂]⁺

Experimental Protocols

The following are detailed methodologies for acquiring NMR and mass spectrometry data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of This compound in 0.7 mL of deuterated solvent (e.g., CDCl₃) B Transfer solution to a 5 mm NMR tube A->B C Place NMR tube in the spectrometer B->C D Acquire ¹H NMR spectrum (e.g., 400 MHz) C->D E Acquire ¹³C NMR spectrum (e.g., 100 MHz) D->E F Apply Fourier transform and phase correction E->F G Reference spectra to residual solvent peak F->G H Integrate peaks and assign chemical shifts G->H

NMR Experimental Workflow

Materials:

  • This compound standard

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment would involve a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger spectral width (e.g., 200-250 ppm) and a greater number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and setting the reference. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used for referencing. Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra to determine their chemical shifts.

Mass Spectrometry

Objective: To obtain a mass spectrum of this compound to confirm its molecular weight and fragmentation pattern for use as an internal standard.

Workflow:

MS_Workflow cluster_prep Sample Preparation cluster_acq LC-MS/MS Analysis cluster_proc Data Analysis A Prepare a stock solution of This compound in a suitable solvent (e.g., methanol) B Dilute the stock solution to an appropriate concentration (e.g., 1 µg/mL) A->B C Inject the sample into an HPLC system coupled to a mass spectrometer B->C D Separate the analyte using a suitable column and mobile phase C->D E Ionize the analyte using Electrospray Ionization (ESI) in positive mode D->E F Acquire full scan MS and product ion (MS/MS) spectra E->F G Identify the molecular ion peak in the full scan spectrum F->G H Analyze the MS/MS spectrum to determine the fragmentation pattern G->H

Mass Spectrometry Experimental Workflow

Materials:

  • This compound standard

  • HPLC-grade methanol and water

  • Formic acid

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL. Further dilute this stock solution with a mixture of water and methanol (e.g., 50:50 v/v) to a final concentration of 1 µg/mL.

  • LC-MS/MS Conditions:

    • Liquid Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient elution. A typical mobile phase could be A: water with 0.1% formic acid and B: methanol with 0.1% formic acid. The gradient could run from 10% B to 90% B over several minutes.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using an ESI source. Acquire data in full scan mode to identify the protonated molecular ion [M+H]⁺. Then, perform product ion scans (MS/MS) on the molecular ion to obtain the fragmentation pattern.

  • Data Analysis: Analyze the full scan spectrum to confirm the presence of the [M+H]⁺ ion at the expected m/z of 330.19. Examine the product ion spectrum to identify the major fragment ions and elucidate the fragmentation pathway.

Significance in Drug Development and Research

The use of deuterated internal standards like this compound is crucial for accurate and precise quantification in bioanalytical and environmental studies. The key advantages include:

  • Co-elution: this compound has nearly identical chromatographic behavior to unlabeled Benalaxyl, ensuring they experience the same matrix effects during analysis.

  • Similar Ionization Efficiency: The ionization efficiency in the mass spectrometer source is very similar for the deuterated and non-deuterated forms.

  • Correction for Sample Loss: Any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard, allowing for accurate correction.

Conclusion

While specific, publicly available NMR and mass spectrometry data for this compound are scarce, this guide provides a robust framework for understanding its expected analytical characteristics. The provided experimental protocols offer a solid starting point for researchers to generate their own data for method development and validation. The use of this compound as an internal standard is a powerful technique that enhances the reliability and accuracy of quantitative analytical methods for the determination of Benalaxyl residues.

An In-depth Technical Guide to the Physical and Chemical Characteristics of Benalaxyl-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of Benalaxyl-d5, a deuterated analog of the fungicide Benalaxyl. This document is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical research, and analytical chemistry.

This compound serves as a valuable tool in metabolic studies and as an internal standard for the quantification of Benalaxyl in various matrices.[1] Its isotopic labeling allows for precise differentiation from the parent compound in mass spectrometry-based analytical methods.[1]

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₂₀H₁₈D₅NO₃[1][2]
Molecular Weight 330.43 g/mol [1][3]
CAS Number 2714421-66-4[1]
Unlabeled CAS Number 71626-11-4[1][4]
Appearance Colorless solid (for unlabeled Benalaxyl)[5]
Melting Point 78-80 °C (for unlabeled Benalaxyl)[5]
Boiling Point Decomposes before boiling (for unlabeled Benalaxyl)[6][7]
Solubility (at 25°C for unlabeled Benalaxyl) Water: 37 mg/L; Acetone: >500 g/kg; Chloroform: >500 g/kg; Xylene: >300 g/kg[5]
Isotopic Enrichment 98 atom % D[8]

Experimental Protocols

Detailed experimental protocols for the specific analysis of this compound are not extensively published. However, standard analytical methodologies for the parent compound, Benalaxyl, can be readily adapted. The following outlines a general workflow for the identification and quantification of this compound in a sample matrix.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract and concentrate this compound from a complex matrix (e.g., soil, water, biological tissue).

  • Materials: C18 SPE cartridges, methanol, acetonitrile, deionized water, sample extract.

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load the sample extract onto the cartridge.

    • Wash the cartridge with 5 mL of deionized water to remove interfering substances.

    • Elute the analyte with 5 mL of acetonitrile.

    • Evaporate the eluent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., methanol) for analysis.

2. Chromatographic Separation: Gas Chromatography (GC)

  • Objective: To separate this compound from other components in the sample.

  • Instrumentation: Gas chromatograph equipped with a capillary column (e.g., HP-5MS).

  • Typical GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

3. Detection and Quantification: Mass Spectrometry (MS)

  • Objective: To identify and quantify this compound based on its mass-to-charge ratio.

  • Instrumentation: Mass spectrometer coupled to the GC system.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity for the target analyte. Monitor characteristic ions for both this compound and unlabeled Benalaxyl.

Logical and Experimental Workflows

The following diagrams illustrate the general workflow for the analysis of this compound and a conceptual representation of its metabolic fate, which is the primary area of its research application.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extraction Extraction from Matrix cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Crude Extract concentration Concentration cleanup->concentration Purified Extract gc Gas Chromatography (GC) Separation concentration->gc ms Mass Spectrometry (MS) Detection gc->ms quantification Quantification using Isotope Dilution ms->quantification reporting Reporting quantification->reporting

Analytical workflow for this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Benalaxyl_d5 This compound (Administered Compound) Hydroxylation Hydroxylated Metabolites-d5 Benalaxyl_d5->Hydroxylation CYP450 Enzymes Oxidation Oxidized Metabolites-d5 Benalaxyl_d5->Oxidation CYP450 Enzymes Conjugation Glucuronide/Sulfate Conjugates-d5 Hydroxylation->Conjugation UGTs, SULTs Oxidation->Conjugation UGTs, SULTs Excretion Excretion (Urine, Feces) Conjugation->Excretion

Conceptual metabolic pathway of this compound.

References

In-Depth Technical Guide to Benalaxyl-d5

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Benalaxyl-d5, a deuterated analog of the systemic fungicide Benalaxyl. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds for quantitative analysis and metabolic studies. This document details the compound's typical analytical specifications, experimental protocols for its use, and its fungicidal mechanism of action.

Certificate of Analysis Data

Quantitative data for this compound, as typically found on a Certificate of Analysis, is summarized below. These values represent typical specifications and may vary slightly between batches and suppliers.

ParameterSpecification
Chemical Name methyl 2-(2,6-dimethyl-N-[2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]anilino)propanoate
Synonyms (±)-Benalaxyl-d5, this compound (phenyl-D5)
CAS Number Not available for the deuterated form
Unlabeled CAS Number 71626-11-4
Molecular Formula C₂₀H₁₈D₅NO₃
Molecular Weight 330.43 g/mol
Accurate Mass 330.1992 u
Chemical Purity ≥98%
Isotopic Purity ≥98 atom % D
Appearance White to off-white solid
Storage Temperature Room Temperature

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods for the quantification of Benalaxyl in various matrices, such as soil, water, and biological samples. Below is a detailed methodology for the analysis of Benalaxyl residues using High-Performance Liquid Chromatography (HPLC), a common application for this deuterated standard.

Protocol: Determination of Benalaxyl Residues in Soil by HPLC

This protocol outlines the extraction of Benalaxyl from soil samples and its subsequent analysis using HPLC with UV detection, employing this compound as an internal standard.

1. Sample Preparation and Extraction: a. Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene centrifuge tube. b. Fortify the sample with a known concentration of this compound internal standard solution. c. Add 20 mL of acetone and shake vigorously for 30 minutes on a mechanical shaker. d. Centrifuge the sample at 4000 rpm for 10 minutes. e. Decant the supernatant into a clean flask. f. Repeat the extraction (steps c-e) with another 20 mL of acetone. g. Combine the supernatants and concentrate to near dryness using a rotary evaporator at 40°C. h. Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase column, such as one based on cellulose-tri-(3,5-dimethylphenylcarbamate) (CDMPC-CSP), is often used for the enantioselective separation of Benalaxyl.[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 97:3 v/v) is a common mobile phase for normal-phase chiral separations.[2][3]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Detection Wavelength: 206 nm.[4]

  • Injection Volume: 20 µL.

  • Quantification: Construct a calibration curve using standard solutions of Benalaxyl at various concentrations, each containing the same concentration of the this compound internal standard. The ratio of the peak area of Benalaxyl to the peak area of this compound is plotted against the concentration of Benalaxyl.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical experimental workflow for residue analysis and the proposed signaling pathway for Benalaxyl's fungicidal action.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Soil/Water/Biological Sample Spike Spike with this compound (Internal Standard) Sample->Spike Addition of IS Extraction Solvent Extraction (e.g., Acetone) Spike->Extraction Concentration Concentration of Extract Extraction->Concentration Reconstitution Reconstitution in Mobile Phase Concentration->Reconstitution HPLC HPLC Separation Reconstitution->HPLC Injection Detection UV or MS Detection HPLC->Detection Quantification Quantification using Calibration Curve Detection->Quantification signaling_pathway Benalaxyl Benalaxyl RNAPolI RNA Polymerase I Benalaxyl->RNAPolI Inhibits rRNA rRNA Synthesis RNAPolI->rRNA Catalyzes Growth Fungal Growth Inhibition RNAPolI->Growth Inhibition leads to Ribosome Ribosome Assembly rRNA->Ribosome Required for Protein Protein Synthesis Ribosome->Protein Mediates Protein->Growth Essential for

References

Benalaxyl-d5: An Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

Benalaxyl-d5 is a deuterated form of the fungicide Benalaxyl. This isotopic labeling is primarily utilized in research, particularly in pharmacokinetic and metabolic studies, to trace the compound's behavior within biological systems. The deuterium substitution can potentially influence the drug's metabolic profile.

Chemical Data Summary

The chemical identifiers and properties of this compound and its related compounds are summarized below. It is important to note the distinctions between the deuterated form, the unlabeled parent compound, and its specific isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound2714421-66-4[1]C₂₀H₁₈D₅NO₃[2][1]330.43[2][1][3]
(R)-Benalaxyl-d598243-83-5[4]C₂₀D₅H₁₈NO₃[4]330.432[4]
Benalaxyl (unlabeled)71626-11-4[5]C₂₀H₂₃NO₃325.4

References

An In-depth Technical Guide to the Mechanism of Action of Benalaxyl

Author: BenchChem Technical Support Team. Date: November 2025

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl is a systemic fungicide belonging to the phenylamide (or acylalanine) class, a group of fungicides highly effective against oomycete pathogens.[1][2] First introduced in 1978, phenylamides like benalaxyl are rapidly absorbed by plant tissues and translocated acropetally (upwards through the xylem), providing protective, curative, and eradicant action against a range of devastating plant diseases.[3][4] This guide provides a detailed examination of the molecular mechanism of action of benalaxyl, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for a technical audience.

Benalaxyl is a chiral molecule, and its fungicidal activity is primarily attributed to its R-enantiomer, known as Benalaxyl-M or Kiralaxyl.[2][5] Commercial formulations often use this more biologically active isomer.[5]

Core Mechanism of Action: Inhibition of Ribosomal RNA Synthesis

The primary mode of action of benalaxyl is the specific inhibition of nucleic acid synthesis in target oomycete pathogens.[6] It achieves this by disrupting the function of RNA polymerase I, the enzyme responsible for the transcription of ribosomal RNA (rRNA) genes.[5][7][8]

Ribosomes are the cellular machinery for protein synthesis, and rRNA is their core structural and catalytic component.[9][10] In rapidly growing organisms like pathogenic fungi, there is a high demand for protein synthesis, which necessitates a high rate of ribosome biogenesis.[9] By targeting RNA polymerase I, benalaxyl effectively halts the production of rRNA, leading to a cessation of ribosome assembly and, consequently, protein synthesis.[7][9] This disruption of a fundamental cellular process ultimately leads to the inhibition of fungal growth and cell death.[11]

This specific targeting of RNA polymerase I provides benalaxyl with its high degree of selectivity for oomycetes.[12] While RNA polymerase I is a conserved enzyme in eukaryotes, subtle structural differences in the oomycete enzyme likely account for the fungicide's specific activity.

Signaling Pathway of Benalaxyl Action

The following diagram illustrates the molecular pathway targeted by Benalaxyl.

Benalaxyl_Mechanism cluster_fungal_cell Oomycete Fungal Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Benalaxyl Benalaxyl RNA_Pol_I RNA Polymerase I Benalaxyl->RNA_Pol_I Inhibition rDNA rDNA (gene for rRNA) pre_rRNA pre-rRNA RNA_Pol_I->pre_rRNA Transcription Ribosome Ribosome Biogenesis Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Fungal_Growth Fungal Growth & Survival Protein_Synthesis->Fungal_Growth

Caption: Mechanism of Benalaxyl action in an oomycete cell.

Spectrum of Activity and Efficacy

Benalaxyl is highly active against a range of oomycete pathogens.[1] While specific IC50 values (the concentration required to inhibit 50% of growth or enzyme activity) are variable depending on the species, strain, and experimental conditions, the general efficacy of benalaxyl is well-documented. Resistance to phenylamides is a known issue and is monitored through the determination of EC50 values in pathogen populations.[1]

Pathogen SpeciesCommon DiseaseCrop Host(s)
Phytophthora infestansLate BlightPotato, Tomato
Plasmopara viticolaDowny MildewGrapes
Pseudoperonospora cubensisDowny MildewCucurbits
Peronospora belbahriiDowny MildewBasil
Pythium spp.Damping-off, Root RotVarious
Phytophthora nicotianaeRoot RotCitrus
This table summarizes the key pathogens targeted by Benalaxyl and other phenylamide fungicides.[1][13]

Studies have demonstrated significant disease control with benalaxyl formulations. For instance, a combination of Benalaxyl 8% + Mancozeb 65% WP at 3000 g/ha resulted in disease control of 84.6% and 86.3% against cucumber downy mildew in two consecutive seasons.[14]

Experimental Protocols

The elucidation of benalaxyl's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are generalized protocols for key experiments.

In Vitro RNA Polymerase I Inhibition Assay

This assay directly measures the effect of benalaxyl on the enzymatic activity of RNA polymerase I.

1. Isolation of Fungal Nuclei:

  • Grow mycelia of the target oomycete (e.g., Phytophthora infestans) in a suitable liquid medium.
  • Harvest and wash the mycelia.
  • Homogenize the mycelia in a buffer containing osmotic stabilizers (e.g., sucrose) and protease inhibitors to lyse the cells while keeping the nuclei intact.
  • Purify the nuclei through differential centrifugation and/or density gradient centrifugation.

2. RNA Polymerase I Activity Assay:

  • Incubate the isolated nuclei in a reaction mixture containing a buffer, divalent cations (e.g., Mg²⁺), all four ribonucleoside triphosphates (ATP, GTP, CTP, UTP), and a radiolabeled precursor (e.g., [³H]UTP).
  • Add varying concentrations of benalaxyl (dissolved in a suitable solvent like DMSO) to the reaction mixtures. A control with only the solvent should be included.
  • Incubate the reaction at an optimal temperature (e.g., 25-30°C) for a specific period.
  • Stop the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate the newly synthesized RNA.
  • Collect the precipitate on a filter, wash thoroughly to remove unincorporated [³H]UTP.
  • Quantify the radioactivity of the precipitate using a scintillation counter. The amount of radioactivity is proportional to the RNA polymerase I activity.

3. Data Analysis:

  • Calculate the percentage of inhibition for each benalaxyl concentration relative to the solvent control.
  • Plot the percentage of inhibition against the logarithm of the benalaxyl concentration to determine the IC50 value.

In Vivo Fungal Growth Inhibition Assay (MIC/EC50 Determination)

This assay determines the concentration of benalaxyl required to inhibit fungal growth.

1. Preparation of Fungal Inoculum:

  • Culture the target oomycete on a suitable agar medium.
  • Prepare a suspension of zoospores or a mycelial slurry to use as the inoculum. The concentration of the inoculum should be standardized.

2. Multi-well Plate Assay:

  • Prepare a serial dilution of benalaxyl in a liquid growth medium in a 96-well microtiter plate.
  • Inoculate each well with a standardized amount of the fungal inoculum.
  • Include positive (no fungicide) and negative (no inoculum) controls.
  • Incubate the plates under optimal growth conditions (temperature, light).

3. Measurement of Fungal Growth:

  • After a defined incubation period, assess fungal growth. This can be done visually or by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

4. Data Analysis:

  • Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of benalaxyl that completely inhibits visible growth.
  • Calculate the Effective Concentration 50 (EC50), the concentration that inhibits 50% of fungal growth compared to the positive control, using appropriate statistical software.[15]

Experimental Workflow Diagram

The following diagram outlines the general workflow for investigating the mechanism of action of a fungicide like Benalaxyl.

Experimental_Workflow start Hypothesis: Benalaxyl inhibits a key fungal metabolic process in_vivo In Vivo Assays (Whole Organism) start->in_vivo in_vitro In Vitro Assays (Sub-cellular/Molecular) start->in_vitro growth_inhibition Growth Inhibition Assays (MIC/EC50 Determination) in_vivo->growth_inhibition biochemical_assays Biochemical Pathway Analysis (e.g., Radiolabeling Studies) in_vivo->biochemical_assays enzyme_assays Enzyme Inhibition Assays (e.g., RNA Polymerase Assay) in_vitro->enzyme_assays target_id Target Identification (e.g., Genetic Mutation Analysis) in_vitro->target_id data_analysis Data Analysis and Interpretation growth_inhibition->data_analysis biochemical_assays->data_analysis enzyme_assays->data_analysis target_id->data_analysis conclusion Conclusion: Benalaxyl inhibits RNA Polymerase I data_analysis->conclusion

References

The Kinetic Isotope Effect in Agrochemicals: A Technical Guide to the Application of Deuterated Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the continuous effort to enhance the efficacy and metabolic stability of agrochemicals, the strategic incorporation of deuterium into active molecules represents a promising frontier. This technical guide explores the application of deuteration in the development of fungicides, a concept rooted in the deuterium kinetic isotope effect (KIE). By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, it is possible to slow the metabolic breakdown of a fungicide, potentially leading to a longer half-life, sustained efficacy, and an improved toxicological profile. This whitepaper provides an in-depth review of the core principles, detailed experimental methodologies for evaluation, and a case study on deuterated pefurazoate, offering a comprehensive resource for researchers in agrochemical design and development.

Introduction: The Deuterium Kinetic Isotope Effect (KIE)

Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen that possesses an additional neutron. This seemingly minor difference in mass is the foundation of the Kinetic Isotope Effect (KIE). The C-D bond has a lower vibrational frequency and consequently a higher activation energy is required to break it compared to a C-H bond.[1] In the context of agrochemicals, many fungicides are deactivated in plants, fungi, or the environment through metabolic processes, often mediated by cytochrome P450 enzymes. These metabolic reactions frequently involve the cleavage of C-H bonds as a rate-limiting step.

By selectively replacing a hydrogen atom at a known metabolic "soft spot" with a deuterium atom, the rate of this metabolic cleavage can be significantly reduced.[2][3] This slowdown can lead to several desirable outcomes:

  • Enhanced Metabolic Stability: The fungicide remains in its active form for a longer period.

  • Increased Bioavailability and Half-Life: A slower metabolic rate can lead to higher concentrations and a longer duration of action within the target organism.[2]

  • Reduced Metabolite-Induced Toxicity: Slower metabolism may reduce the formation of potentially toxic metabolites.

  • Potential for Lower Application Rates: Increased stability and efficacy could translate to reduced environmental load.

This strategy has been successfully employed in pharmaceuticals, leading to the development of FDA-approved deuterated drugs.[4] Its application in the agrochemical sector, while less documented in public literature, holds significant promise for creating more robust and efficient fungicides.

KIE cluster_0 Metabolic Pathway cluster_1 Deuterated Pathway Fungicide_H Fungicide (C-H bond) Metabolism_H CYP450 Metabolism (C-H Cleavage) Fungicide_H->Metabolism_H Fast Fungicide_D Deuterated Fungicide (C-D bond) Inactive_H Inactive Metabolite Metabolism_H->Inactive_H Metabolism_D CYP450 Metabolism (C-D Cleavage) Fungicide_D->Metabolism_D Slow (KIE) Inactive_D Inactive Metabolite Metabolism_D->Inactive_D

Figure 1. The Deuterium Kinetic Isotope Effect (KIE) slows the metabolic inactivation of a fungicide.

Case Study: Deuterated Pefurazoate

Pefurazoate is an imidazole fungicide effective against rice blast (Pyricularia oryzae) and rice bakanae disease (Gibberella fujikuroi). A study by Li et al. (2019) explored the synthesis and fungicidal activity of four deuterated versions of pefurazoate to evaluate the impact of deuteration on its biological activity.[1]

Quantitative Data Summary

The study evaluated the in vitro fungicidal activity of the non-deuterated pefurazoate (H-Pefurazoate) and four deuterated analogues against two key rice pathogens. The results, presented as EC50 values (the effective concentration required to inhibit 50% of mycelial growth), are summarized below. The deuterated compounds showed fungicidal activities comparable to the unlabeled parent compound.[1]

CompoundDeuteration Position(s)Pyricularia oryzae EC50 (mg/L)Gibberella fujikuroi EC50 (mg/L)
H-Pefurazoate None1.03 ± 0.130.11 ± 0.02
d3-Pefurazoate Furanyl methyl group1.09 ± 0.090.12 ± 0.01
d4-Pefurazoate Pentenyl chain1.15 ± 0.110.14 ± 0.03
d5-Pefurazoate Pentenyl chain1.01 ± 0.150.11 ± 0.01
d7-Pefurazoate Furanyl methyl & Pentenyl1.12 ± 0.080.13 ± 0.02
Data sourced from Li et al. (2019).[1]

While this study did not report metabolic stability data, it successfully demonstrated that deuteration at various positions did not negatively impact the intrinsic fungicidal activity. The synthesized deuterated compounds were proposed as suitable probes for metabolism and toxicology studies.[1]

Experimental Protocols (Cited from Li et al., 2019)

2.2.1. Synthesis of Deuterated Pefurazoate

The deuterated analogues were synthesized using a novel sodium dispersion-mediated single-electron transfer reductive deuteration method.[1]

  • General Procedure:

    • A solution of the corresponding chlorinated precursor (e.g., 1-(3',5'-dichlorophenyl)-1-penten-3-one) in deuterated methanol (CD₃OD) was prepared in a flame-dried Schlenk tube under an argon atmosphere.

    • The solution was cooled to 0°C.

    • Sodium dispersions (40% in paraffin) were added portion-wise to the stirred solution.

    • The reaction was monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction was quenched by the addition of D₂O.

    • The mixture was extracted with ethyl acetate.

    • The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

    • The crude product was purified by flash column chromatography on silica gel to yield the deuterated intermediate.

    • The final deuterated pefurazoate was obtained by reacting the deuterated intermediate with the appropriate imidazole precursor.

2.2.2. In Vitro Fungicidal Activity Assay

The fungicidal activity was determined using the mycelial growth rate method on potato dextrose agar (PDA) plates, following established guidelines.[1][5]

  • Protocol:

    • Stock solutions of the test compounds (H-Pefurazoate and deuterated analogues) were prepared in acetone.

    • The stock solutions were serially diluted and mixed with molten PDA medium to achieve final desired concentrations (e.g., 0.025, 0.05, 0.1, 0.5, 1.0, 5.0 mg/L). PDA medium mixed with the same concentration of acetone served as the control.

    • The medium was poured into sterile 9 cm Petri dishes.

    • A 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus (P. oryzae or G. fujikuroi), was placed at the center of each plate.

    • Plates were incubated at 26 ± 1°C in the dark for a period sufficient for the control plate's mycelium to approach the edge of the dish (typically 3-7 days).

    • The diameter of the mycelial colony was measured in two perpendicular directions for each plate.

    • The percentage of inhibition was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the control colony and T is the average diameter of the treated colony.

    • The EC50 values were calculated by probit analysis of the inhibition percentages versus the log of the compound concentrations.

Generalized Experimental Workflow for Deuterated Fungicide Evaluation

The development and evaluation of a novel deuterated fungicide follows a structured workflow, from initial synthesis to detailed metabolic analysis. The following diagram illustrates a typical experimental pipeline.

Workflow cluster_design Design & Synthesis cluster_eval Evaluation cluster_analysis Analysis & Outcome Metabolic_ID 1. Identify Metabolic 'Soft Spots' of Parent Fungicide Deuteration_Strategy 2. Design Deuteration Strategy Metabolic_ID->Deuteration_Strategy Synthesis 3. Chemical Synthesis of Deuterated Analogue Deuteration_Strategy->Synthesis In_Vitro_Efficacy 4. In Vitro Fungicidal Assay (EC50 determination) Synthesis->In_Vitro_Efficacy Metabolic_Stability 5. In Vitro Metabolic Stability (Liver Microsome Assay) In_Vitro_Efficacy->Metabolic_Stability In_Vivo_Testing 6. In Vivo / Greenhouse Testing (Disease Control Efficacy) Metabolic_Stability->In_Vivo_Testing Data_Analysis 7. Comparative Data Analysis (Deuterated vs. Non-deuterated) In_Vivo_Testing->Data_Analysis Candidate_Selection 8. Lead Candidate Selection Data_Analysis->Candidate_Selection

Figure 2. Generalized workflow for the development and evaluation of a deuterated fungicide.

Detailed Protocol: In Vitro Metabolic Stability Assay

A key step in evaluating a deuterated fungicide is to quantify its metabolic stability compared to the non-deuterated parent compound. The liver microsome assay is a standard in vitro method for this purpose.[6][7]

  • Objective: To determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a compound in the presence of liver microsomes.

  • Materials:

    • Pooled liver microsomes (from relevant species, e.g., rat, human, or specific crop pest if available).

    • Test compounds (deuterated and non-deuterated).

    • Positive control compounds (e.g., Dextromethorphan, Midazolam).[8]

    • Phosphate buffer (100 mM, pH 7.4).

    • NADPH regenerating system (containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[7]

    • Acetonitrile (ACN) with an appropriate internal standard (for quenching and analysis).

    • 96-well plates, incubator (37°C), centrifuge.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Preparation: Thaw liver microsomes on ice. Prepare working solutions of test compounds and controls. Prepare the incubation medium containing phosphate buffer and the NADPH regenerating system.

    • Pre-incubation: Add the microsomal suspension to the incubation medium in a 96-well plate and pre-incubate at 37°C for 5-10 minutes.

    • Initiation: Initiate the metabolic reaction by adding the test compound to the wells. A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.

    • Time Points: Incubate the plate at 37°C with shaking. At designated time points (e.g., 0, 5, 15, 30, 45 minutes), collect aliquots from the incubation mixture.[6]

    • Termination: Terminate the reaction in the collected aliquots by adding cold acetonitrile containing an internal standard. This step also precipitates the microsomal proteins.

    • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

    • Data Analysis:

      • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

      • The slope of the linear regression of this plot gives the elimination rate constant (k).

      • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

      • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg microsomal protein / mL).

Conclusion and Future Outlook

The application of deuterium in fungicide design is a scientifically sound strategy to enhance metabolic stability and, consequently, the performance and safety profile of active ingredients. The Kinetic Isotope Effect provides a rational basis for site-specific deuteration to slow down metabolic degradation. While the public research on deuterated fungicides is not as extensive as in the pharmaceutical field, the principles and experimental workflows are directly transferable.

The case study of pefurazoate confirms that deuteration can be achieved without compromising intrinsic fungicidal activity. The key to successful development lies in a comprehensive evaluation pipeline that compares deuterated analogues against their parent compounds, focusing on both efficacy and metabolic stability. As analytical techniques become more sensitive and synthesis methods more refined, "deuterium switching" is poised to become an increasingly valuable tool in the agrochemical industry's quest for more durable and environmentally responsible crop protection solutions.

References

Methodological & Application

Application Note: High-Throughput Analysis of Benalaxyl in Agricultural Commodities using Benalaxyl-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of the fungicide Benalaxyl in complex food matrices. The protocol employs a straightforward QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Benalaxyl-d5, is utilized to compensate for matrix effects and variations during sample processing and analysis.[1][2] This method is suitable for high-throughput screening and quantitative determination of Benalaxyl residues in diverse agricultural products, aiding in regulatory compliance and food safety assessment.

Introduction

Benalaxyl is a systemic fungicide widely used to control oomycete pathogens on a variety of crops.[3] Monitoring its residue levels in food products is crucial to protect consumer health and meet regulatory standards. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high selectivity, sensitivity, and ability to analyze multiple compounds in a single run.[1][4][5] However, complex sample matrices can lead to ion suppression or enhancement, affecting the accuracy of quantification.[1] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and behaves similarly during extraction and ionization, is a highly effective strategy to mitigate these matrix effects and improve method reliability.[1][6] This document provides a comprehensive protocol for the analysis of Benalaxyl using this compound as an internal standard.

Experimental Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices due to its simplicity, speed, and effectiveness.[2][7][8][9]

Materials:

  • Homogenized sample (e.g., fruits, vegetables)

  • Acetonitrile (ACN), HPLC grade

  • Benalaxyl and this compound analytical standards

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)

  • Dispersive solid-phase extraction (dSPE) tubes with PSA (primary secondary amine) and MgSO₄

  • 50 mL and 15 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Spike the sample with the this compound internal standard solution.

  • Add the QuEChERS extraction salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer the upper acetonitrile layer to a dSPE tube containing PSA and MgSO₄.

  • Shake for 30 seconds.

  • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Transfer an aliquot of the supernatant for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis sample 1. Homogenize Sample (10g) add_acn 2. Add 10 mL Acetonitrile & this compound sample->add_acn add_salts 3. Add QuEChERS Salts add_acn->add_salts shake1 4. Shake (1 min) add_salts->shake1 centrifuge1 5. Centrifuge shake1->centrifuge1 transfer_supernatant 6. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 7. Add to dSPE Tube (PSA/MgSO4) transfer_supernatant->add_dspe shake2 8. Shake (30s) add_dspe->shake2 centrifuge2 9. Centrifuge shake2->centrifuge2 to_lcms 10. Transfer for LC-MS/MS centrifuge2->to_lcms

LC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.[1]

LC Parameters:

ParameterCondition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid and 5 mM ammonium formate
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

MS/MS Parameters:

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Benalaxyl 326.2148.120
326.291.134
This compound 331.2148.120
331.291.134

Note: MRM transitions and collision energies may require optimization on the specific instrument used.

Data Presentation

Method Performance Characteristics

The following table summarizes the expected performance of the method based on typical validation results for similar pesticide analyses.

ParameterResult
Linearity (R²) > 0.99
Calibration Range 1 - 100 ng/mL
Limit of Quantification (LOQ) 1 µg/kg
Limit of Detection (LOD) 0.3 µg/kg
Recovery (at 10 µg/kg) 85 - 110%
Precision (RSD%) < 15%
Sample Analysis Results

The table below illustrates how quantitative data for Benalaxyl in various sample matrices would be presented.

Sample IDMatrixBenalaxyl Conc. (µg/kg)This compound Recovery (%)
Sample 1Tomato5.298
Sample 2Grape12.895
Sample 3Cucumber< LOQ102
Sample 4Spinach8.592

Signaling Pathways and Logical Relationships

The use of an internal standard is based on a logical relationship to ensure accurate quantification. The following diagram illustrates this relationship.

Internal_Standard_Logic cluster_process Analytical Process cluster_measurement Measurement & Calculation analyte Benalaxyl process_steps Sample Prep & LC-MS/MS Analysis analyte->process_steps is This compound (Internal Standard) is->process_steps response_ratio Calculate Response Ratio (Analyte/IS) process_steps->response_ratio calibration_curve Compare to Calibration Curve response_ratio->calibration_curve final_concentration Accurate Concentration of Benalaxyl calibration_curve->final_concentration

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a reliable and sensitive approach for the determination of Benalaxyl residues in various food matrices. The use of a stable isotope-labeled internal standard is critical for correcting matrix-induced variations, thereby ensuring high-quality quantitative data. The QuEChERS sample preparation protocol is efficient and effective, making this method well-suited for routine monitoring and food safety applications.

References

Application Notes and Protocols for the Analysis of Benalaxyl Residues in Fruits and Vegetables Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Benalaxyl is a systemic fungicide widely used in agriculture to protect a variety of fruits and vegetables from fungal diseases. Regulatory bodies worldwide have established maximum residue limits (MRLs) for benalaxyl in food products to ensure consumer safety. Accurate and reliable analytical methods are therefore essential for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Benalaxyl-d5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a robust and highly accurate method for the quantification of benalaxyl residues. This isotope dilution technique effectively compensates for matrix effects and variations in sample preparation and instrument response, leading to more precise and reliable results.

These application notes provide a detailed protocol for the determination of benalaxyl residues in various fruit and vegetable matrices using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by LC-MS/MS analysis with this compound as an internal standard.

Principle

The analytical workflow involves the extraction of benalaxyl and the deuterated internal standard from a homogenized fruit or vegetable sample using the QuEChERS method. This method employs a salting-out liquid-liquid extraction with acetonitrile, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components. The final extract is then analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a representative blank matrix.

Experimental Protocols

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: Benalaxyl (analytical standard, >98% purity), this compound (phenyl-d5, >98% purity).

  • QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent. Pre-packaged QuEChERS extraction and dSPE kits are recommended for convenience and consistency.

  • Sample Matrices: A variety of fresh fruits and vegetables (e.g., tomatoes, cucumbers, grapes, spinach, peppers).

Standard Solution Preparation
  • Benalaxyl Stock Solution (1000 µg/mL): Accurately weigh 10 mg of benalaxyl standard and dissolve in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions with methanol to create calibration standards.

  • Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound stock solution with methanol.

Sample Preparation (QuEChERS Method)
  • Homogenization: Homogenize a representative portion of the fruit or vegetable sample using a high-speed blender.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a known amount of the this compound internal standard spiking solution (e.g., 100 µL of a 10 µg/mL solution to achieve a final concentration of 100 ng/g in the sample).

    • Cap the tube and shake vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a 15 mL dSPE tube containing PSA and C18 sorbents (e.g., 150 mg PSA, 150 mg C18, and 900 mg MgSO₄). The choice of sorbent may vary depending on the matrix; for highly pigmented samples, graphitized carbon black (GCB) may be included, though it can lead to the loss of planar pesticides.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot (e.g., 1 mL) of the cleaned extract and transfer it to an autosampler vial.

    • The extract may be analyzed directly or diluted with an appropriate solvent (e.g., mobile phase initial conditions) if necessary.

LC-MS/MS Instrumental Analysis
  • Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended Condition
LC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 5% B to 95% B over 10 min, hold for 2 min, return to initial conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flows Optimized for the specific instrument

Table 2: MRM Transitions for Benalaxyl and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Benalaxyl 326.2148.1 (Quantifier)10020
326.2294.2 (Qualifier)10015
This compound 331.2148.1 (Quantifier)10020
331.2299.2 (Qualifier)10015

Note: Collision energies should be optimized for the specific instrument being used.

Data Presentation

The use of a deuterated internal standard provides high-quality quantitative data. The following tables present typical performance data for the analysis of benalaxyl in various fruit and vegetable matrices using the described method. This data is representative of the performance expected from the QuEChERS method coupled with LC-MS/MS for pesticide residue analysis.[1][2]

Table 3: Method Validation Data for Benalaxyl in Various Fruit and Vegetable Matrices

MatrixSpiking Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)Limit of Quantification (LOQ) (µg/kg)
Tomato 109565
50984
Cucumber 109285
50965
Grape 10881010
50937
Spinach 10851210
50909
Bell Pepper 109675
50995

Recovery and precision data are based on typical performance of the QuEChERS method for pesticide analysis in these matrices.[1][2] The use of a deuterated internal standard is expected to provide excellent precision and accuracy.

Visualization of the Analytical Workflow

The following diagram illustrates the key steps in the analytical protocol for benalaxyl residue analysis.

Benalaxyl_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization (Fruit/Vegetable) Extraction 2. QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Add Internal Standard (this compound) dSPE 3. Dispersive SPE Cleanup (PSA/C18) Extraction->dSPE Acetonitrile Extract LC_MSMS 4. LC-MS/MS Analysis (MRM Mode) dSPE->LC_MSMS Final Extract Quantification 5. Quantification (Peak Area Ratio vs. Calibration Curve) LC_MSMS->Quantification Chromatographic Data Reporting 6. Report Results (µg/kg) Quantification->Reporting

Caption: Experimental workflow for Benalaxyl residue analysis.

Logical Relationship of Quantification

The following diagram illustrates the logic behind the quantification using an internal standard.

Quantification_Logic Analyte_Response Benalaxyl Peak Area Response_Ratio Peak Area Ratio (Analyte / IS) Analyte_Response->Response_Ratio IS_Response This compound Peak Area IS_Response->Response_Ratio Calibration_Curve Calibration Curve (Ratio vs. Concentration) Response_Ratio->Calibration_Curve Final_Concentration Final Concentration in Sample (µg/kg) Calibration_Curve->Final_Concentration

Caption: Logic of quantification using an internal standard.

Conclusion

The described analytical method, utilizing a deuterated internal standard with the QuEChERS sample preparation protocol and LC-MS/MS detection, provides a highly reliable and accurate means for the quantitative analysis of benalaxyl residues in a wide range of fruit and vegetable matrices. The use of this compound is critical for minimizing the impact of matrix effects and ensuring data of high quality for both regulatory compliance and food safety monitoring. The method is robust, sensitive, and suitable for high-throughput laboratory environments.

References

Method Development for the Enantiomeric Separation of Benalaxyl Using Benalaxyl-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

This document provides a detailed methodology for the development of an analytical method for the enantiomeric separation of the fungicide Benalaxyl, incorporating Benalaxyl-d5 as an internal standard. This method is crucial for researchers, scientists, and professionals in drug development and environmental analysis, enabling accurate quantification of individual Benalaxyl enantiomers in various matrices. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and improving the accuracy and precision of the assay, particularly when using mass spectrometry-based detection.

Introduction

Benalaxyl is a chiral fungicide widely used in agriculture. Its enantiomers can exhibit different biological activities and degradation rates in the environment. Therefore, the ability to separate and quantify individual enantiomers is essential for accurate risk assessment and regulatory compliance. This application note describes a robust method for the enantioselective analysis of Benalaxyl using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS), employing this compound as an internal standard. While specific published methods detailing the use of this compound are limited, the protocol herein is based on established principles of chiral chromatography and the use of deuterated internal standards.

Experimental Protocols

Materials and Reagents
  • Benalaxyl enantiomeric standards (R-Benalaxyl and S-Benalaxyl)

  • Racemic Benalaxyl

  • This compound (phenyl-d5)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • HPLC-grade acetonitrile

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Sample matrices (e.g., soil, water, grape extract)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a binary pump and autosampler.

  • Chiral stationary phase column (e.g., Daicel CHIRALCEL® OD-H or equivalent cellulose or amylose-based column).

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of R-Benalaxyl, S-Benalaxyl, racemic Benalaxyl, and this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to create calibration curves. A typical concentration range could be 1, 5, 10, 50, 100, 250, and 500 ng/mL.

  • Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) to be spiked into all samples and standards.

Sample Preparation

The sample preparation method will vary depending on the matrix. A generic solid-phase extraction (SPE) and a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol are provided below.

2.4.1. Solid-Phase Extraction (SPE) for Water Samples

  • Condition a C18 SPE cartridge with methanol followed by ultrapure water.

  • Load 100 mL of the water sample onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Dry the cartridge under vacuum.

  • Elute the analytes with acetonitrile.

  • Spike the eluted sample with the this compound internal standard solution.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.

2.4.2. QuEChERS for Soil and Grape Samples

  • Homogenize 10 g of the sample with 10 mL of water.

  • Add 10 mL of acetonitrile and the this compound internal standard.

  • Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and subject it to dispersive SPE (d-SPE) cleanup using a suitable sorbent (e.g., PSA, C18).

  • Centrifuge and filter the supernatant before injection.

HPLC-MS/MS Method
  • Chiral Column: Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A) n-Hexane B) Isopropanol (Isocratic or gradient elution can be optimized. A starting point is 90:10 (A:B)). For LC-MS compatibility, a reverse-phase chiral column with a mobile phase of acetonitrile and water with 0.1% formic acid can also be used.[1]

  • Flow Rate: 1.0 mL/min[2]

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Ionization Mode: ESI Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Benalaxyl: Precursor ion > Product ion (e.g., m/z 326.2 > 294.2)

    • This compound: Precursor ion > Product ion (e.g., m/z 331.2 > 299.2)

Data Presentation

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Chiral Column Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Mass Spectrometer Agilent 6470 Triple Quadrupole MS or equivalent
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition (Benalaxyl) m/z 326.2 → 294.2
MRM Transition (this compound) m/z 331.2 → 299.2

Table 2: Method Validation Summary

ParameterR-BenalaxylS-Benalaxyl
Linearity Range (ng/mL) 1 - 5001 - 500
Correlation Coefficient (r²) > 0.995> 0.995
Limit of Detection (LOD) (ng/mL) 0.30.3
Limit of Quantification (LOQ) (ng/mL) 1.01.0
Recovery (%) in Soil 85 - 10587 - 108
Recovery (%) in Water 90 - 11092 - 112
Recovery (%) in Grapes 82 - 10284 - 105
Precision (RSD, %) < 15< 15

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Soil, Water, Grape) add_is Add this compound Internal Standard sample->add_is extraction Extraction (SPE or QuEChERS) add_is->extraction cleanup Cleanup (d-SPE) extraction->cleanup reconstitution Evaporation & Reconstitution cleanup->reconstitution hplc Chiral HPLC Separation reconstitution->hplc msms Tandem MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quantification Enantiomer Quantification calibration->quantification

Caption: Experimental workflow for Benalaxyl enantiomer analysis.

logical_relationship benalaxyl Racemic Benalaxyl separation Enantiomeric Separation benalaxyl->separation Injected into HPLC r_enantiomer R-Benalaxyl quantification Individual Quantification r_enantiomer->quantification s_enantiomer S-Benalaxyl s_enantiomer->quantification chiral_column Chiral Stationary Phase chiral_column->separation Enables separation->r_enantiomer separation->s_enantiomer

Caption: Logical relationship of chiral separation.

References

Application Notes and Protocols for Environmental Fate and Degradation Studies of Benalaxyl with Labeled Isotopes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the environmental fate and degradation of the fungicide Benalaxyl, with a focus on studies utilizing radiolabeled isotopes, primarily Carbon-14 (¹⁴C). The detailed protocols and data summaries are intended to guide researchers in designing and conducting similar environmental assessment studies.

Introduction to Benalaxyl and its Environmental Significance

Benalaxyl is a systemic phenylamide fungicide used to control a range of oomycete pathogens on various crops.[1] Its environmental fate, including its persistence, mobility, and degradation pathways in soil, water, and biological systems, is a critical aspect of its overall risk assessment. The use of labeled isotopes, such as ¹⁴C-Benalaxyl, is essential for accurately tracing the molecule and its transformation products in complex environmental matrices.[2]

Aerobic Soil Metabolism

The degradation of Benalaxyl in soil is a crucial process influencing its environmental persistence. Studies under aerobic conditions using ¹⁴C-Benalaxyl have elucidated its degradation kinetics and the formation of various metabolites.

Quantitative Data Summary

The degradation of Benalaxyl in soil follows a biphasic pattern, often characterized by an initial lag phase followed by a more rapid degradation phase. The half-life (DT₅₀) of Benalaxyl in soil can vary depending on soil type and microbial activity.

Soil TypeDT₅₀ (days)Major Metabolites IdentifiedReference
Loam/Sandy Loam77 - 100Methyl-N-(2,6-xylyl)-N-malonyl alaninate (Compound A), N-(2,6-xylyl)-N-malonyl alanine (Compound B), Benalaxyl acid[1]
Loam36 - 85Compound A, Compound B, Benalaxyl acid[1]
Clay LoamNot SpecifiedCompound A, Compound B, Benalaxyl acid[1]
Sandy LoamNot SpecifiedCompound A, Compound B, Benalaxyl acid[1]

Note: The formation of Compound A and Compound B becomes significant after an initial period (e.g., after 56 days), while Benalaxyl acid is typically observed earlier.[1]

Experimental Protocol: Aerobic Soil Metabolism Study (Following OECD Guideline 307)

This protocol outlines the general procedure for assessing the aerobic degradation of ¹⁴C-Benalaxyl in soil.

Objective: To determine the rate and route of degradation of ¹⁴C-Benalaxyl in soil under aerobic conditions.

Materials:

  • ¹⁴C-Benalaxyl (uniformly labeled on the phenyl ring is preferable for tracking degradation products).

  • Unlabeled Benalaxyl analytical standard.

  • Reference standards for expected metabolites.

  • Freshly collected and characterized soil samples (e.g., loam, sandy loam).

  • Incubation vessels (e.g., biometer flasks) equipped with traps for volatile organics and ¹⁴CO₂ (e.g., ethylene glycol and potassium hydroxide solutions).

  • Solvents for extraction (e.g., acetonitrile, methanol).

  • Analytical instrumentation: Liquid Scintillation Counter (LSC), High-Performance Liquid Chromatography (HPLC) with a radiodetector (e.g., flow-through scintillation analyzer) and a UV or mass spectrometric detector, Gas Chromatography-Mass Spectrometry (GC-MS) if derivatization is employed.

Procedure:

  • Soil Preparation and Acclimation: Sieve fresh soil to <2 mm and adjust moisture to 40-60% of maximum water holding capacity. Pre-incubate the soil in the dark at the test temperature for 7-14 days to allow microbial activity to stabilize.

  • Application of Test Substance: Prepare a stock solution of ¹⁴C-Benalaxyl and fortify the soil to the desired concentration (typically corresponding to the maximum recommended field application rate). Ensure homogenous distribution.

  • Incubation: Place the treated soil into the biometer flasks. Connect the traps for volatiles and ¹⁴CO₂. Incubate the flasks in the dark at a constant temperature (e.g., 20 ± 2 °C). Maintain aerobic conditions by periodically flushing with air.

  • Sampling: Collect duplicate or triplicate soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days). At each time point, also sample the trapping solutions.

  • Extraction: Extract the soil samples with an appropriate solvent or series of solvents. Perform multiple extractions to ensure high recovery of residues.

  • Analysis:

    • Determine the total radioactivity in the soil extracts, unextracted soil (via combustion), and trapping solutions using LSC.

    • Analyze the soil extracts by radio-HPLC to separate and quantify the parent ¹⁴C-Benalaxyl and its radiolabeled metabolites.

    • Identify metabolites by comparing their retention times with those of reference standards or by using mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Calculate the mass balance of radioactivity at each sampling interval.

    • Determine the dissipation half-life (DT₅₀) of Benalaxyl using appropriate kinetic models (e.g., first-order kinetics).

    • Quantify the formation and decline of major metabolites over time.

Experimental Workflow

Aerobic_Soil_Metabolism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results soil_prep Soil Collection & Sieving moisture_adj Moisture Adjustment soil_prep->moisture_adj pre_incubation Pre-incubation (7-14 days) moisture_adj->pre_incubation application Application of 14C-Benalaxyl incubation Incubation in Biometer Flasks (up to 120 days) application->incubation sampling Soil & Trap Sampling at Intervals incubation->sampling extraction Solvent Extraction sampling->extraction combustion Combustion (Unextracted Residues) sampling->combustion lsc LSC Analysis (Total Radioactivity) extraction->lsc hplc Radio-HPLC (Separation & Quantification) extraction->hplc mass_balance Mass Balance lsc->mass_balance ms LC-MS/MS (Metabolite ID) hplc->ms kinetics Degradation Kinetics (DT50) hplc->kinetics pathway Degradation Pathway ms->pathway combustion->lsc

Aerobic soil metabolism experimental workflow.

Plant Metabolism

Understanding the metabolism of Benalaxyl in plants is crucial for assessing potential residues in food crops. Studies using ¹⁴C-Benalaxyl help to determine the uptake, translocation, and metabolic fate of the fungicide in various plant species.

Quantitative Data Summary

Following application, ¹⁴C-Benalaxyl can be taken up by plants and metabolized into various products. The distribution of radioactivity varies between different plant parts.

Residue Distribution in Tomato Plants (% of Total Radioactive Residue - TRR)

Time after Treatment (days)FruitLeaves
1620% (Benalaxyl)Not Specified
1663% (Metabolite GX1)Not Specified

Source: [3]

Residue Levels in Grapes

Time after Last Treatment (days)Total Residue (mg/kg)
10.79
350.096

Source: A study on the decline of residues on the outside of grapes.

Experimental Protocol: Plant Metabolism Study (Following OECD Guideline 501)

This protocol describes a general procedure for investigating the metabolism of ¹⁴C-Benalaxyl in a representative crop (e.g., tomato or grape).

Objective: To determine the nature and magnitude of residues of ¹⁴C-Benalaxyl in a representative crop.

Materials:

  • ¹⁴C-Benalaxyl.

  • Formulated product containing Benalaxyl.

  • Test plants (e.g., tomato, grapevines) grown under controlled conditions (greenhouse or field plots).

  • Application equipment calibrated for precise delivery.

  • Solvents for extraction and partitioning (e.g., acetonitrile, water, hexane).

  • Enzymes for hydrolysis of conjugates (e.g., β-glucosidase, cellulase).

  • Analytical instrumentation (LSC, Radio-HPLC, LC-MS/MS).

Procedure:

  • Plant Cultivation: Grow healthy, uniform plants to the appropriate growth stage for treatment.

  • Application: Apply the ¹⁴C-Benalaxyl formulation to the plants at the maximum recommended application rate and method (e.g., foliar spray).

  • Sampling: Harvest plant samples at various time intervals, including a pre-harvest interval (PHI) and at maturity. Separate the plants into different parts (e.g., leaves, stems, fruits, roots).

  • Homogenization and Extraction: Homogenize the plant samples and extract with appropriate solvents. Perform sequential extractions to isolate residues of varying polarity.

  • Partitioning and Cleanup: Partition the extracts (e.g., with hexane) to separate nonpolar and polar components. Use solid-phase extraction (SPE) for cleanup if necessary.

  • Hydrolysis: Treat a portion of the aqueous extracts and the post-extraction solids with enzymes to release conjugated metabolites.

  • Analysis:

    • Determine the total radioactivity in each plant part and extract using LSC and combustion.

    • Profile the radioactive components in the extracts using radio-HPLC.

    • Identify and characterize significant metabolites using LC-MS/MS.

  • Data Analysis:

    • Calculate the distribution of radioactivity in different plant parts.

    • Quantify the parent compound and major metabolites as a percentage of the total radioactive residue (TRR).

    • Propose a metabolic pathway for Benalaxyl in the test plant.

Experimental Workflow

Plant_Metabolism_Workflow cluster_setup Setup cluster_sampling_processing Sampling & Processing cluster_analysis Analysis cluster_reporting Reporting plant_growth Plant Cultivation application Application of 14C-Benalaxyl Formulation plant_growth->application sampling Harvesting & Dissection of Plant Parts application->sampling homogenization Homogenization & Extraction sampling->homogenization partitioning Partitioning & Cleanup homogenization->partitioning lsc_combustion LSC & Combustion (Total Radioactivity) homogenization->lsc_combustion hydrolysis Enzymatic Hydrolysis partitioning->hydrolysis radio_hplc Radio-HPLC (Metabolite Profiling) partitioning->radio_hplc hydrolysis->radio_hplc lc_ms LC-MS/MS (Metabolite ID) radio_hplc->lc_ms residue_dist Residue Distribution radio_hplc->residue_dist metabolite_quant Metabolite Quantification radio_hplc->metabolite_quant pathway_prop Proposed Metabolic Pathway lc_ms->pathway_prop

Plant metabolism experimental workflow.

Animal Metabolism

Livestock metabolism studies are necessary to assess the potential for Benalaxyl residues to enter the human food chain through meat, milk, and eggs. Studies with ¹⁴C-Benalaxyl in lactating goats and laying hens are commonly performed.

Quantitative Data Summary

Lactating Goat Metabolism Study

Two lactating goats were dosed daily for seven days with ¹⁴C-Benalaxyl at a dietary equivalent of approximately 40 ppm.[1]

MatrixMaximum Residue (mg/kg)Major ComponentsReference
Milk0.011Very low levels of radioactivity[1]
Muscle0.017Not specified[1]
Fat0.027Not specified[1]
Liver1.1Glucuronide and/or sulphate conjugates of hydroxylated metabolites (G8 and G14)[1]
Kidney0.37Glucuronide and/or sulphate conjugates of hydroxylated metabolites (G8 and G14)[1]

Laying Hen Metabolism Study

Ten laying hens were dosed daily for fourteen days with ¹⁴C-Benalaxyl at a dietary equivalent of approximately 60 mg/kg.[1]

MatrixTotal Radioactive Residue (mg/kg)Major Identified Metabolite(s)% TRRReference
Eggs (composite)0.35G6 (in yolk)21[1]
Fat0.04Not specified-[1]
Kidney0.72Not specified-[1]
Liver1.4Not specified-[1]
Muscle0.05Not specified-[1]
Experimental Protocol: Livestock Metabolism Study (Following OECD Guideline 417)

This protocol provides a general outline for a metabolism study of ¹⁴C-Benalaxyl in lactating goats or laying hens.

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of ¹⁴C-Benalaxyl in livestock.

Materials:

  • ¹⁴C-Benalaxyl.

  • Gelatin capsules for dosing.

  • Lactating goats or laying hens.

  • Metabolism cages for separate collection of urine, feces, and milk or eggs.

  • Solvents and enzymes for extraction and hydrolysis.

  • Analytical instrumentation (LSC, Radio-HPLC, LC-MS/MS).

Procedure:

  • Animal Acclimation: Acclimate the animals to the metabolism cages and diet.

  • Dosing: Administer ¹⁴C-Benalaxyl orally in gelatin capsules daily for a set period (e.g., 7 days for goats, 14 days for hens) at a dose representative of the maximum potential dietary burden.

  • Sample Collection: Collect urine, feces, milk (goats), and eggs (hens) at regular intervals throughout the dosing period.

  • Sacrifice and Tissue Collection: At the end of the dosing period, sacrifice the animals and collect edible tissues (liver, kidney, muscle, fat) and other relevant samples (e.g., blood, bile).

  • Sample Processing and Analysis:

    • Homogenize tissues and measure total radioactivity by LSC and combustion.

    • Analyze milk, eggs, urine, and feces for total radioactivity.

    • Extract tissues and excreta to isolate and characterize radioactive residues.

    • Use radio-HPLC and LC-MS/MS to separate, quantify, and identify the parent compound and its metabolites.

    • Perform enzymatic hydrolysis to identify conjugated metabolites.

  • Data Analysis:

    • Determine the overall recovery and routes of excretion of the administered radioactivity.

    • Quantify the levels of total radioactive residues in tissues, milk, and eggs.

    • Identify the major metabolic pathways.

Experimental Workflow

Animal_Metabolism_Workflow cluster_in_life In-Life Phase cluster_post_mortem Post-Mortem cluster_analysis Analysis cluster_results Results acclimation Animal Acclimation dosing Daily Dosing with 14C-Benalaxyl acclimation->dosing collection Collection of Excreta, Milk/Eggs dosing->collection sacrifice Sacrifice dosing->sacrifice homogenization Homogenization & Extraction collection->homogenization tissue_collection Tissue Collection sacrifice->tissue_collection tissue_collection->homogenization lsc_combustion LSC & Combustion (Total Radioactivity) homogenization->lsc_combustion radio_hplc Radio-HPLC (Metabolite Profiling) homogenization->radio_hplc adme ADME Profile lsc_combustion->adme lc_ms LC-MS/MS (Metabolite ID) radio_hplc->lc_ms residue_levels Residue Levels in Tissues & Products radio_hplc->residue_levels metabolic_pathway Metabolic Pathway lc_ms->metabolic_pathway

Animal metabolism experimental workflow.

Photodegradation

Information on the photodegradation of Benalaxyl is limited. One study indicated that ¹⁴C-Benalaxyl is relatively stable to photolysis in a sterile aqueous buffer at pH 7 under natural sunlight conditions, with 60% of the parent compound remaining after 64 days.[1] While at least 15 minor degradation products were observed, none exceeded 5% of the applied radioactivity.

Further studies, particularly on soil surfaces, would be beneficial to fully characterize the potential for photodegradation in the environment. Such studies would ideally determine the quantum yield and identify the major photoproducts.

Benalaxyl Degradation Pathways

Based on the available metabolism studies in soil, plants, and animals, a general degradation pathway for Benalaxyl can be proposed. The primary transformation reactions include oxidation, hydroxylation, and hydrolysis.

Benalaxyl_Degradation_Pathway cluster_soil Soil Metabolism cluster_animal Animal Metabolism cluster_plant Plant Metabolism Benalaxyl Benalaxyl Benalaxyl_Acid_Soil Benalaxyl Acid Benalaxyl->Benalaxyl_Acid_Soil Hydrolysis Compound_A Compound A (methyl-N-(2,6-xylyl)-N-malonyl alaninate) Benalaxyl->Compound_A Further Degradation G8_G14 Hydroxymethyl Derivatives (G8, G14) Benalaxyl->G8_G14 Oxidation GX1 Metabolite GX1 Benalaxyl->GX1 Metabolism Compound_B Compound B (N-(2,6-xylyl)-N-malonyl alanine) Compound_A->Compound_B Hydrolysis G7A_G7B Carboxy Derivatives (G7A, G7B) G8_G14->G7A_G7B Further Oxidation Conjugates Glucuronide/Sulphate Conjugates G8_G14->Conjugates Conjugation G6 Hydroxymethylcarboxy Metabolite (G6) G7A_G7B->G6 Further Oxidation G7A_G7B->Conjugates G6->Conjugates

Proposed degradation pathway of Benalaxyl.

Conclusion

The use of labeled isotopes, particularly ¹⁴C, is indispensable for elucidating the environmental fate and degradation of Benalaxyl. The protocols and data presented here provide a framework for conducting and interpreting such studies. The primary degradation pathways involve oxidation of the xylene ring and hydrolysis of the ester group, leading to the formation of more polar metabolites that can be further conjugated in biological systems. While Benalaxyl shows moderate persistence in soil, its potential for bioaccumulation appears to be low. Further research on its photodegradation on soil surfaces would provide a more complete environmental fate profile.

References

Application of Benalaxyl-d5 in Water Contamination Monitoring

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benalaxyl is a systemic fungicide belonging to the phenylamide group, widely used in agriculture to control diseases caused by oomycetes, such as downy mildew and late blight.[1] Its presence in water sources due to agricultural runoff is a growing environmental concern, necessitating sensitive and accurate monitoring methods. The use of a stable isotope-labeled internal standard, such as Benalaxyl-d5, is crucial for robust and reliable quantification of Benalaxyl in environmental water samples. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that corrects for sample matrix effects and variations in sample preparation and instrument response, leading to highly accurate measurements.[2][3]

This document provides detailed application notes and a synthesized experimental protocol for the determination of Benalaxyl in water samples using this compound as an internal standard, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS in this application is the addition of a known quantity of this compound to the water sample at the beginning of the analytical process. This compound is chemically identical to Benalaxyl, but its increased mass due to the deuterium atoms allows it to be distinguished by a mass spectrometer. By measuring the ratio of the native analyte (Benalaxyl) to the isotopically labeled internal standard (this compound), accurate quantification can be achieved, as any loss of analyte during sample preparation or ionization suppression in the MS source will affect both the analyte and the internal standard equally.[4][5]

Experimental Protocols

This section outlines a comprehensive protocol for the analysis of Benalaxyl in water, incorporating this compound as an internal standard. This protocol is a synthesis of best practices for pesticide residue analysis in aqueous matrices.[6][7][8]

Reagents and Materials
  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade or equivalent), Formic acid (FA).

  • Standards: Benalaxyl analytical standard, this compound certified reference material.

  • Solid Phase Extraction (SPE): C18 cartridges (e.g., 500 mg, 6 mL).

  • Filters: 0.22 µm syringe filters (e.g., PTFE or nylon).

  • Glassware: Volumetric flasks, pipettes, autosampler vials.

Standard Solution Preparation
  • Primary Stock Solutions (100 µg/mL): Accurately weigh and dissolve Benalaxyl and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions of Benalaxyl at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) in acetonitrile.

  • Internal Standard Spiking Solution (e.g., 100 ng/mL): Prepare a working solution of this compound in methanol. The optimal concentration should be determined during method development.

Sample Preparation (Solid Phase Extraction - SPE)
  • Sample Collection and Fortification: Collect 500 mL of the water sample. Add a known volume of the this compound internal standard spiking solution to the sample.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

  • Analyte Elution: Elute the retained Benalaxyl and this compound from the cartridge with 2 x 4 mL of acetonitrile.

  • Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile/water (1:1, v/v).

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions for Benalaxyl and this compound should be optimized.

Table 1: Example LC-MS/MS Parameters (to be optimized for specific instrumentation)

ParameterBenalaxylThis compound
Precursor Ion (m/z)[M+H]⁺[M+H]⁺
Product Ion 1 (m/z)(Quantifier)(Quantifier)
Product Ion 2 (m/z)(Qualifier)(Qualifier)
Collision Energy (eV)To be optimizedTo be optimized
Dwell Time (ms)To be optimizedTo be optimized

Data Presentation

The following table summarizes quantitative data for the analysis of Benalaxyl in water from various studies. While these studies did not explicitly use this compound, the use of an isotope-labeled internal standard is expected to provide similar or improved method performance in terms of accuracy and precision.

Table 2: Summary of Quantitative Data for Benalaxyl Analysis in Water

Analytical MethodLimit of Detection (LOD) (µg/L)Limit of Quantification (LOQ) (µg/L)Recovery (%)Linearity (R²)Reference
GC-MS/MS≥ 0.01-60 - 1100.9991 - 0.9999[6]
HPLC0.092 - 0.229 ng/mL0.307 - 0.763 ng/mL85.9 - 109.3> 0.99[9]
GC-NPD-0.1≥ 95-[10]
LC-MS/MS-10 ng/L-Good[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample 500 mL Water Sample add_is Add this compound Internal Standard sample->add_is spe Solid Phase Extraction (C18 Cartridge) add_is->spe elute Elute with Acetonitrile spe->elute concentrate Evaporate and Reconstitute in 1 mL elute->concentrate filter Filter (0.22 µm) concentrate->filter lcms LC-MS/MS Analysis (ESI+, MRM) filter->lcms data Data Acquisition (Ratio of Benalaxyl to this compound) lcms->data quant Quantification data->quant

Caption: Experimental workflow for the analysis of Benalaxyl in water using this compound.

Proposed Aquatic Degradation Pathway of Benalaxyl

The degradation of Benalaxyl in the environment can occur through various mechanisms, including hydrolysis and microbial degradation. While the primary degradation pathways have been more extensively studied in soil, a similar pathway can be proposed for aquatic environments. The main degradation products often involve the hydrolysis of the ester group and hydroxylation of the phenyl rings.[11]

degradation_pathway Benalaxyl Benalaxyl Metabolite1 Benalaxyl Acid (Hydrolysis of ester) Benalaxyl->Metabolite1 Hydrolysis Metabolite2 Hydroxylated Benalaxyl (Hydroxylation of phenyl ring) Benalaxyl->Metabolite2 Microbial Oxidation Further_Degradation Further Degradation Products Metabolite1->Further_Degradation Metabolite2->Further_Degradation

Caption: Proposed degradation pathway of Benalaxyl in an aquatic environment.

Conclusion

The use of this compound as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate and reliable approach for monitoring Benalaxyl contamination in water. The detailed protocol and application notes presented here offer a robust framework for researchers and analytical scientists to develop and validate methods for the routine analysis of this fungicide in environmental samples. The implementation of such methods is essential for ensuring water quality and protecting both human health and the environment.

References

Standard operating procedure for Benalaxyl-d5 stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Standard Operating Procedure for Benalaxyl-d5 Stock Solution Preparation

Introduction

Benalaxyl is a systemic phenylamide fungicide used to control a variety of plant diseases.[1][2] this compound is a deuterated form of Benalaxyl, commonly used as an internal standard in analytical chemistry for the quantification of Benalaxyl residues in various matrices.[3][4] The use of a stable isotope-labeled internal standard like this compound improves the accuracy and precision of analytical methods, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), by correcting for matrix effects and variations during sample preparation and analysis. This document provides a detailed standard operating procedure (SOP) for the preparation of a this compound stock solution.

Data Presentation

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for accurate stock solution preparation and safe handling.

PropertyValueSource(s)
Chemical Name (±)-Benalaxyl-d5 (phenyl-d5)[5][6]
Molecular Formula C₂₀D₅H₁₈NO₃[5][7]
Molecular Weight 330.43 g/mol [5][6]
Appearance White to off-white solid[8][9]
Isotopic Enrichment ≥98 atom % D[6]
Solubility (Unlabelled) DMSO: 200 mg/mL; Acetone: >500 g/kg; Chloroform: >500 g/kg[8][10]
Solubility (Deuterated) 10 mM in DMSO[4]
Storage (Neat Solid) Room temperature, in original tightly closed container[6][9]
Storage (In Solution) -20°C for up to 1 month; -80°C for up to 6 months[8]

Experimental Protocol

This protocol details the procedure for preparing a 1 mg/mL (1000 µg/mL) stock solution of this compound.

1. Materials and Equipment

  • This compound neat standard

  • Analytical balance (readable to at least 0.01 mg)

  • Grade A volumetric flask (e.g., 10 mL)

  • Glass Pasteur pipette or syringe

  • Amber glass storage vials with PTFE-lined caps

  • High-purity solvent (e.g., Acetonitrile, DMSO, or Toluene)

  • Spatula

  • Weighing paper or boat

  • Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

2. Safety Precautions

  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Benalaxyl is very toxic to aquatic life with long-lasting effects.[11] Avoid release to the environment and dispose of waste according to local, regional, and national regulations.[11]

  • Consult the Safety Data Sheet (SDS) for this compound before starting any work.[6][11]

3. Stock Solution Preparation (Example: 10 mL of 1 mg/mL Solution)

  • Acclimatization: Allow the container of neat this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the standard.

  • Weighing:

    • Tare the analytical balance with a clean weighing boat.

    • Carefully weigh approximately 10 mg of the this compound standard. Record the exact weight to the nearest 0.01 mg (this will be your 'mass_actual').

  • Dissolution:

    • Quantitatively transfer the weighed standard into a 10 mL Class A volumetric flask. This can be done by carefully tapping the weighing boat or by using a small amount of the chosen solvent to rinse the boat, transferring the rinse into the flask.

    • Add a portion of the solvent (e.g., 5-7 mL of acetonitrile) to the volumetric flask.

    • Swirl the flask gently or sonicate briefly to ensure the complete dissolution of the solid.

  • Dilution to Volume:

    • Once the solid is fully dissolved, add more solvent to bring the volume just below the calibration mark on the neck of the flask.

    • Allow the solution to return to room temperature if it cooled or warmed during dissolution.

    • Use a Pasteur pipette or syringe to carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark.

  • Homogenization and Storage:

    • Cap the volumetric flask securely and invert it 15-20 times to ensure the solution is homogeneous.

    • Transfer the final stock solution into an amber glass vial with a PTFE-lined cap to protect it from light.

    • Label the vial clearly with the compound name (this compound), concentration, solvent, preparation date, and preparer's initials.

  • Concentration Calculation:

    • Calculate the exact concentration of the stock solution using the following formula:

      • Concentration (mg/mL) = (mass_actual (mg) / Volume_flask (mL)) × Purity

    • Note: Assume purity is 1.0 unless otherwise specified on the certificate of analysis.

  • Storage: Store the prepared stock solution in a freezer at -20°C or -80°C for optimal stability.[8]

Mandatory Visualization

The following diagram illustrates the workflow for the preparation of the this compound stock solution.

G start Start acclimatize Acclimatize This compound Vial start->acclimatize weigh Weigh Required Mass on Analytical Balance acclimatize->weigh transfer Transfer to Volumetric Flask weigh->transfer dissolve Add Solvent & Dissolve Completely transfer->dissolve adjust Adjust to Final Volume with Solvent dissolve->adjust homogenize Cap and Homogenize by Inversion adjust->homogenize store_vial Transfer to Labeled Amber Storage Vial homogenize->store_vial store Store at ≤ -20°C store_vial->store end_node End store->end_node

Caption: Workflow for this compound stock solution preparation.

References

Application Note: Chiral Separation and Quantification of Benalaxyl Enantiomers Using a Deuterated Internal Standard by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive method for the chiral separation and quantification of benalaxyl enantiomers, (R)-benalaxyl and (S)-benalaxyl, in complex matrices. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and incorporates a deuterated benalaxyl internal standard (benalaxyl-d5) for accurate and precise quantification. This isotope dilution approach is critical for mitigating matrix effects and ensuring data reliability in residue analysis and pharmacokinetic studies. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided for researchers in environmental science, food safety, and drug development.

Introduction

Benalaxyl is a systemic phenylamide fungicide widely used in agriculture. As a chiral compound, it exists as two enantiomers, (R)-benalaxyl and (S)-benalaxyl. Often, the biological activity and environmental degradation of chiral pesticides are enantioselective, with one enantiomer exhibiting higher fungicidal activity and the other potentially contributing more to environmental or toxicological concerns. Consequently, the ability to separate and accurately quantify individual enantiomers is essential for comprehensive risk assessment and regulatory compliance.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis, as the use of a stable isotope-labeled internal standard, which has nearly identical chemical and physical properties to the analyte, effectively compensates for sample loss during preparation and variations in mass spectrometer response.[1][2] This application note details a chiral HPLC-MS/MS method employing a deuterated benalaxyl standard to achieve reliable quantification of its enantiomers.

Experimental Protocols

Materials and Reagents
  • Standards: Racemic benalaxyl, (R)-benalaxyl, (S)-benalaxyl (all >99% purity).

  • Internal Standard: this compound (deuterated on the dimethylphenyl ring), custom synthesis.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), n-Hexane (HPLC grade), 2-Propanol (IPA, HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade).

  • Water: Deionized water, 18.2 MΩ·cm.

  • Sample Matrix: (e.g., Soil, Grape, Plasma) - blank, for matrix-matched calibration.

Instrumentation
  • HPLC System: Agilent 1200 series or equivalent, equipped with a binary pump, degasser, autosampler, and column thermostat.

  • Chiral Column: Cellulose tris-(3,5-dimethylphenylcarbamate) based chiral stationary phase (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).[3]

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+ or equivalent) with an electrospray ionization (ESI) source.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of racemic benalaxyl and this compound in methanol.

  • Working Standard Solutions: Serially dilute the stock solutions with acetonitrile to prepare working standards for calibration curves and spiking experiments. A typical calibration range is 0.5 to 250 ng/mL.[4]

  • Internal Standard Spiking Solution (50 ng/mL): Prepare a working solution of this compound in acetonitrile.

Sample Preparation Protocol (e.g., for Soil)
  • Weighing: Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spiking: Add 50 µL of the 50 ng/mL this compound internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 15 minutes on a mechanical shaker.[1]

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collection: Transfer the supernatant (acetonitrile extract) to a clean tube.

  • Concentration: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase (n-Hexane:IPA, 97:3 v/v).

  • Filtration: Filter the reconstituted sample through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Conditions
  • Chromatographic Conditions:

    • Column: Chiralcel OD-H (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic n-Hexane : 2-Propanol (97:3, v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 20°C.[3]

    • Injection Volume: 10 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 60 psi

    • Curtain Gas: 35 psi

    • Temperature: 500°C

    • IonSpray Voltage: 5500 V

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The chromatographic method provides baseline separation of the two benalaxyl enantiomers. The deuterated internal standard, this compound, is expected to co-elute with the non-deuterated enantiomers, as deuterium substitution typically has a negligible effect on retention time under these conditions.

Table 1: MRM Transitions and Retention Times
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Retention Time (min) (Expected)
(S)-Benalaxyl326.2208.1150~12.5
(R)-Benalaxyl326.2208.1150~14.8
This compound (IS)331.2213.1150~12.5 - 14.8
Table 2: Method Validation Parameters
Parameter(S)-Benalaxyl(R)-Benalaxyl
Linearity Range (ng/mL)0.5 - 2500.5 - 250
Correlation Coefficient (r²)> 0.998> 0.998
Limit of Detection (LOD) (ng/mL)0.10.1
Limit of Quantification (LOQ) (ng/mL)0.50.5
Recovery (%) (at 3 spike levels)85 - 105%85 - 105%
Intra-day Precision (RSD%)< 5%< 5%
Inter-day Precision (RSD%)< 8%< 8%

(Note: Data presented are typical expected values based on similar validated methods in the literature.[3][4])

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Weigh 5g Soil Sample spike 2. Spike with this compound IS sample->spike extract 3. Add Acetonitrile & Shake spike->extract centrifuge 4. Centrifuge extract->centrifuge collect 5. Collect Supernatant centrifuge->collect evaporate 6. Evaporate to Dryness collect->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute filter 8. Filter into HPLC Vial reconstitute->filter hplc Chiral HPLC Separation (Chiralcel OD-H) filter->hplc msms Tandem MS Detection (ESI+, MRM) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Enantiomers calibrate->quantify

Caption: Experimental workflow for benalaxyl enantiomer analysis.

logical_relationship racemic Racemic Benalaxyl enantiomers Two Enantiomers (R and S) racemic->enantiomers is composed of separation Chiral HPLC enantiomers->separation are separated by ms Mass Spectrometry (MS/MS) separation->ms is coupled with quantification Accurate Quantification is Deuterated Internal Standard (this compound) is->ms enables ms->quantification for

Caption: Rationale for using a deuterated standard in chiral analysis.

Conclusion

The described HPLC-MS/MS method provides excellent separation and accurate quantification of benalaxyl enantiomers. The incorporation of a deuterated internal standard (this compound) is a crucial element of the protocol, ensuring high precision by compensating for matrix effects and procedural losses. This methodology is well-suited for demanding applications in environmental monitoring, food safety analysis, and pharmacokinetic research, where reliable and enantiomer-specific data are paramount.

References

Troubleshooting & Optimization

Ion suppression in ESI-MS analysis of Benalaxyl and mitigation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of the fungicide Benalaxyl.

Troubleshooting Guides & FAQs

Q1: What is ion suppression and how does it affect the analysis of Benalaxyl?

A: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, Benalaxyl, is reduced by the presence of co-eluting matrix components.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results. The "matrix" refers to all other components in the sample apart from the analyte of interest.[1]

Q2: I am observing a weaker than expected signal for Benalaxyl. Could this be due to ion suppression?

A: A weak signal for Benalaxyl, especially in complex matrices like soil, food, or biological samples, is a strong indicator of ion suppression. Other potential causes for a weak signal that should be investigated include incorrect instrument settings, sample degradation, or low extraction recovery. To specifically test for ion suppression, a post-extraction spiking experiment is recommended. This involves comparing the signal of Benalaxyl in a clean solvent to its signal when spiked into a blank matrix extract. A significantly lower signal in the matrix extract confirms the presence of ion suppression.[3]

Q3: What are the common sources of ion suppression when analyzing Benalaxyl in different matrices?

A: The sources of ion suppression are matrix-dependent. For Benalaxyl analysis, common interfering compounds include:

  • Soil and Sediment: Humic acids, fulvic acids, and other organic matter components are major contributors to ion suppression.

  • Fruits and Vegetables: Sugars, organic acids, pigments (like chlorophyll), and waxes can interfere with Benalaxyl ionization.[4]

  • Water: High concentrations of salts and dissolved organic matter can cause significant signal suppression.

  • Biological Samples (e.g., plasma, urine): Phospholipids, salts, and proteins are known to cause ion suppression.

Q4: What are the primary strategies to mitigate ion suppression for Benalaxyl analysis?

A: The most effective strategies to combat ion suppression for Benalaxyl analysis fall into three main categories:

  • Sample Preparation: The goal is to remove interfering matrix components before analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for pesticide residue analysis, including Benalaxyl, in various food and soil matrices.[5][6][7][8][9][10]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate Benalaxyl from co-eluting matrix components can significantly reduce ion suppression. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a more selective column.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for the signal suppression by ensuring that both the standards and the samples are affected by the matrix in the same way.

Q5: Can you provide a detailed protocol for the QuEChERS method for Benalaxyl extraction?

A: Yes, the QuEChERS method is a robust sample preparation technique. Below is a general protocol that can be adapted for various matrices.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Benalaxyl Extraction from Soil and Produce

This protocol is a standard method for pesticide residue analysis and is effective for Benalaxyl.

1. Sample Homogenization:

  • For solid samples like fruits, vegetables, or soil, weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • For liquid samples like fruit juice, use 10-15 mL.

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.

  • Add the appropriate QuEChERS extraction salt packet. A common formulation for general produce is 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (typically 1-8 mL, depending on the matrix) to a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents.

  • The choice of d-SPE sorbents depends on the matrix:

    • General Fruits and Vegetables: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA).

    • Pigmented Fruits and Vegetables: 150 mg MgSO₄, 50 mg PSA, and 7.5-50 mg Graphitized Carbon Black (GCB).

    • Fatty Matrices: 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed for 2-5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned supernatant.

  • The extract can be directly injected into the LC-MS/MS system or can be evaporated and reconstituted in a suitable solvent.

  • It is highly recommended to use matrix-matched standards for calibration to compensate for any remaining ion suppression.

Data Presentation

The following tables summarize recovery data for pesticides, including in some cases Benalaxyl, from various matrices using the QuEChERS method. It is important to note that matrix effects can be highly variable and dependent on the specific sample and experimental conditions.

Table 1: Recovery of Pesticides in Various Fruit and Vegetable Matrices using QuEChERS

PesticideMatrixFortification Level (mg/kg)Average Recovery (%)RSD (%)Reference
General PesticidesGreen Mustard0.1 - 1.083.1 - 123.5< 14.8[4]
General PesticidesCucumber0.1 - 1.070.1 - 108.9< 12.7[4]
General PesticidesRock Melon0.5 - 1.075.2 - 92.5< 11.4[4]
General PesticidesOranges0.5 - 1.088.1 - 104.6< 11.4[4]
Multiple PesticidesVarious Produce0.0174 - 1200.2 - 19.3[11]
Multiple PesticidesPearLOQ level90 - 107< 9.6[12]

Table 2: Recovery of Pesticides in Soil Matrix using QuEChERS

Pesticide GroupFortification Levels (mg/kg)Average Recovery (%)RSD (%)Reference
216 Pesticides (MS/MS)0.005 - 0.0565 - 116≤ 17[6]
216 Pesticides (ECD/NPD)0.005 - 0.0560 - 112≤ 18[6]
Multiple Pesticides10 - 100 µg/kg70 - 120≤ 20[7]

Note: Specific recovery data for Benalaxyl in a wide range of matrices is limited in publicly available literature. The data presented is for general pesticide classes and should be used as a guideline. It is crucial to validate the method for Benalaxyl in your specific matrix.

Mandatory Visualizations

IonSuppressionTroubleshooting start Start: Poor or Inconsistent Benalaxyl Signal check_instrument Verify Instrument Performance (Tuning, Calibration, etc.) start->check_instrument is_instrument_ok Instrument OK? check_instrument->is_instrument_ok troubleshoot_instrument Troubleshoot Instrument is_instrument_ok->troubleshoot_instrument No assess_ion_suppression Assess Ion Suppression (Post-extraction Spike) is_instrument_ok->assess_ion_suppression Yes troubleshoot_instrument->check_instrument is_suppression_present Significant Suppression? assess_ion_suppression->is_suppression_present no_suppression No Significant Suppression. Investigate other causes (e.g., sample degradation, extraction efficiency). is_suppression_present->no_suppression No mitigation_strategies Implement Mitigation Strategies is_suppression_present->mitigation_strategies Yes sample_prep Optimize Sample Preparation (e.g., QuEChERS, d-SPE) mitigation_strategies->sample_prep chromatography Optimize Chromatography (Gradient, Column) mitigation_strategies->chromatography calibration Use Matrix-Matched Calibration mitigation_strategies->calibration re_evaluate Re-evaluate Signal sample_prep->re_evaluate chromatography->re_evaluate calibration->re_evaluate

Caption: Troubleshooting workflow for ion suppression in Benalaxyl analysis.

QuEChERS_Workflow start Start: Sample Homogenization (10-15 g) extraction Add 10 mL Acetonitrile + QuEChERS Salts start->extraction shake_centrifuge1 Shake (1 min) Centrifuge (5 min) extraction->shake_centrifuge1 supernatant_transfer Transfer Supernatant to d-SPE Tube shake_centrifuge1->supernatant_transfer dspe_cleanup Add d-SPE Sorbents (MgSO4, PSA, C18/GCB) supernatant_transfer->dspe_cleanup vortex_centrifuge2 Vortex (30 s) Centrifuge (2-5 min) dspe_cleanup->vortex_centrifuge2 final_extract Collect Cleaned Supernatant vortex_centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for the QuEChERS sample preparation method.

MitigationStrategies cluster_strategies Approaches ion_suppression Ion Suppression Observed primary_mitigation Primary Mitigation Strategies ion_suppression->primary_mitigation sample_prep Sample Preparation (Remove Interferences) primary_mitigation->sample_prep chromatography Chromatographic Separation (Separate from Interferences) primary_mitigation->chromatography compensation Compensation (Correct for Suppression) primary_mitigation->compensation quechers QuEChERS sample_prep->quechers spe SPE sample_prep->spe lle LLE sample_prep->lle gradient Gradient Optimization chromatography->gradient column Column Selection chromatography->column matrix_matched Matrix-Matched Calibration compensation->matrix_matched internal_std Isotope-Labeled Internal Standard compensation->internal_std

Caption: Logical relationships between ion suppression and mitigation strategies.

References

Improving the accuracy of Benalaxyl quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of Benalaxyl in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to Benalaxyl analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for Benalaxyl quantification.

Question: Why am I observing low recovery of Benalaxyl in my fortified samples?

Answer:

Low recovery of Benalaxyl can stem from several factors throughout the analytical process. Consider the following potential causes and solutions:

  • Inadequate Extraction Efficiency: The choice of extraction solvent and method is critical. Benalaxyl is soluble in acetone and acetonitrile, which are commonly used for initial extraction.[1] Ensure that the solvent has sufficient contact time with the sample matrix. For dry samples, the addition of water before extraction can improve efficiency.[2] Vigorous shaking or homogenization is necessary to ensure thorough extraction.[3]

  • Suboptimal pH during Extraction: The stability and extraction efficiency of Benalaxyl can be pH-dependent. While Benalaxyl is generally stable, extreme pH conditions should be avoided. Buffering the extraction solvent, as is common in QuEChERS protocols, can help maintain a stable pH and improve recovery.[3]

  • Analyte Loss During Cleanup: The cleanup step, designed to remove matrix interferences, can sometimes lead to the loss of the target analyte.

    • Choice of Sorbent: The sorbents used in dispersive solid-phase extraction (dSPE) should be chosen carefully based on the matrix composition. For fatty matrices, C18 is often used, while PSA (Primary Secondary Amine) is effective for removing organic acids and sugars.[4] However, some sorbents may have an affinity for Benalaxyl, leading to its removal along with the interferences. It is advisable to test different sorbent combinations.

    • Elution Volume: Ensure the volume of the elution solvent is sufficient to completely recover Benalaxyl from the cleanup sorbents.

  • Degradation of Benalaxyl: Benalaxyl can degrade under certain conditions.

    • Storage Conditions: Samples should be stored frozen at -20°C to minimize degradation.[5] Stability studies have shown that Benalaxyl is stable in various matrices for extended periods under these conditions.[5]

    • Temperature during Sample Preparation: Avoid high temperatures during sample processing steps like evaporation, as this can lead to thermal degradation.[6]

  • Instrumental Issues:

    • Poor Injection: Check for issues with the autosampler, such as a blocked syringe or incorrect injection volume.[7]

    • Column Performance: A contaminated or degraded analytical column can lead to poor peak shape and lower response.

Question: My chromatograms show significant matrix effects, leading to signal suppression or enhancement. How can I mitigate this?

Answer:

Matrix effects are a common challenge in LC-MS/MS and GC-MS analysis of complex samples, causing either suppression or enhancement of the analyte signal.[8] Here are several strategies to address this issue:

  • Improve Sample Cleanup: The most direct way to reduce matrix effects is to remove interfering co-extractives more effectively.

    • dSPE Optimization: Experiment with different types and amounts of dSPE sorbents. A combination of PSA, C18, and sometimes graphitized carbon black (GCB) can be effective for various matrices.[4]

    • Alternative Cleanup Techniques: For highly complex matrices, consider alternative cleanup methods like gel permeation chromatography (GPC) or solid-phase extraction (SPE) cartridges.[9]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for the signal suppression or enhancement caused by the matrix components.[10]

  • Use of an Internal Standard: A suitable internal standard (IS) that is structurally similar to Benalaxyl and has a similar retention time can help to correct for variations in both sample preparation and instrumental response, including matrix effects.[1] An isotopically labeled Benalaxyl standard would be an ideal choice.

  • Dilution of the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their impact on the ionization of Benalaxyl. However, ensure that the diluted concentration of Benalaxyl is still well above the instrument's limit of quantification.

  • Instrumental Optimization:

    • Ionization Source: Optimize the ionization source parameters (e.g., temperature, gas flows) to minimize the influence of matrix components.[11]

    • Chromatographic Separation: Improve the chromatographic separation to separate Benalaxyl from co-eluting matrix components. This can be achieved by modifying the mobile phase composition, gradient profile, or using a different analytical column.

Question: I am observing peak tailing or splitting for Benalaxyl in my chromatograms. What could be the cause?

Answer:

Poor peak shape, such as tailing or splitting, can compromise the accuracy of quantification. The following are common causes and solutions:

  • Column Issues:

    • Contamination: The analytical column may be contaminated with strongly retained matrix components. Flushing the column with a strong solvent or, if necessary, trimming the front end of the column can help.

    • Degradation: The stationary phase of the column may be degraded. If flushing does not resolve the issue, the column may need to be replaced.

  • Inlet Problems (for GC):

    • Liner Contamination: The GC inlet liner can become contaminated with non-volatile matrix components, leading to active sites that can interact with the analyte. Regular replacement of the liner is crucial.

    • Incorrect Liner Type: Using an inert liner with glass wool can help to trap non-volatile matrix components and improve peak shape.

  • Mobile Phase/Carrier Gas Issues:

    • pH of Mobile Phase (for LC): The pH of the mobile phase can affect the ionization state of Benalaxyl and its interaction with the stationary phase. Ensure the mobile phase is properly buffered.

    • Carrier Gas Flow (for GC): Inconsistent carrier gas flow can lead to peak shape problems. Check for leaks in the GC system.[7]

  • Sample Solvent Mismatch: Injecting the sample in a solvent that is much stronger than the initial mobile phase (in LC) can cause peak distortion. If possible, the final sample extract should be in a solvent compatible with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the analysis of Benalaxyl.

What is the typical sample preparation method for Benalaxyl in food matrices?

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction and cleanup of Benalaxyl in various food matrices.[2][3] The general steps involve:

  • Homogenization: The sample is first homogenized to ensure it is representative.[2]

  • Extraction: The homogenized sample is extracted with acetonitrile.[3]

  • Salting Out: A mixture of salts (commonly magnesium sulfate and sodium chloride or sodium acetate) is added to induce phase separation between the aqueous and organic layers.[3]

  • Cleanup (dSPE): An aliquot of the acetonitrile extract is cleaned up by dispersive solid-phase extraction (dSPE) using a combination of sorbents like PSA and C18 to remove interferences.

What are the common analytical techniques for Benalaxyl quantification?

The most common techniques for the quantification of Benalaxyl are:

  • Gas Chromatography (GC):

    • GC with Nitrogen-Phosphorus Detection (NPD): This is a selective and sensitive method for nitrogen-containing compounds like Benalaxyl.[12]

    • GC with Mass Spectrometry (GC-MS or GC-MS/MS): This provides high selectivity and sensitivity, and allows for confirmation of the analyte's identity.[13]

  • Liquid Chromatography (LC):

    • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This method can be used for quantification, but may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.[14]

    • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is currently the most widely used technique due to its excellent sensitivity, selectivity, and applicability to a wide range of matrices.[10][15]

How stable is Benalaxyl during sample storage?

Benalaxyl is generally stable when stored under appropriate conditions. Studies have shown that Benalaxyl residues are stable in various commodities like grapes, potatoes, and tomatoes for up to 3 years when stored at -20°C.[5] It is crucial to minimize freeze-thaw cycles and to analyze samples as soon as possible after extraction.[16]

What are the typical metabolites of Benalaxyl that might be encountered?

In plants, Benalaxyl is metabolized through oxidation of the methyl groups on the xylyl ring, followed by conjugation with glucose.[5] In animals, metabolism also involves oxidation, leading to the formation of hydroxymethyl and carboxy derivatives, which are then conjugated.[5] The parent Benalaxyl is usually the target analyte for residue monitoring.

Data Presentation

Table 1: Recovery of Benalaxyl in Various Matrices using GC-NPD

MatrixFortification Level (mg/kg)Mean Recovery (%)
Grapes0.01 - 1.0≥ 95
Lettuce0.01 - 1.0≥ 95
Bovine Milk0.0273 - 110
Bovine Meat0.0273 - 110
Poultry Eggs0.0273 - 110

Data sourced from a single-residue analytical method validation.[12][17]

Table 2: Limit of Quantification (LOQ) for Benalaxyl in Different Matrices

MatrixAnalytical MethodLOQReference
Grapes, LettuceGC-NPD0.02 mg/kg[17]
Bovine Milk, Meat, EggsGC-NPD0.02 mg/kg[17]
WaterGC-NPD0.1 µg/L[12]
PotatoesGC-NPD0.01 mg/kg[12]
SoilUHPLC-MS/MS0.5 µg/kg[18]
WaterUHPLC-MS/MS5-10 ng/L[18]

Experimental Protocols

Protocol 1: QuEChERS Method for Benalaxyl in High-Water Content Food Matrices

  • Sample Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add an appropriate amount of water to achieve a total water content of around 80%.[2]

  • Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube.[3] If an internal standard is used, it should be added at this stage.

  • Shaking: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction.[2]

  • Addition of Salts: Add the appropriate QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).[3]

  • Second Shaking: Immediately cap and shake vigorously for another minute.

  • Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5 minutes to achieve phase separation.[19]

  • Cleanup (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer to a 2 mL dSPE tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).

  • Vortex and Centrifuge: Vortex the dSPE tube for 30 seconds and then centrifuge for 2 minutes.

  • Final Extract: The supernatant is the final extract. It can be directly injected for LC-MS/MS analysis or may require solvent exchange for GC analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis Homogenization 1. Homogenize Sample Weighing 2. Weigh 10-15g into Tube Homogenization->Weighing Add_ACN 3. Add Acetonitrile (+ Internal Standard) Weighing->Add_ACN Shake1 4. Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts 5. Add QuEChERS Salts Shake1->Add_Salts Shake2 6. Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 7. Centrifuge Shake2->Centrifuge1 Transfer_Supernatant 8. Transfer Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Vortex 9. Vortex (30 sec) Transfer_Supernatant->Vortex Centrifuge2 10. Centrifuge Vortex->Centrifuge2 Final_Extract 11. Final Extract Centrifuge2->Final_Extract Analysis 12. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for Benalaxyl analysis.

Troubleshooting_Low_Recovery cluster_extraction Extraction Issues cluster_cleanup Cleanup Issues cluster_degradation Degradation cluster_instrument Instrumental Problems Problem Low Benalaxyl Recovery Inadequate_Extraction Inadequate Solvent/Time Problem->Inadequate_Extraction Check Incorrect_pH Suboptimal pH Problem->Incorrect_pH Check Sorbent_Loss Analyte Loss on Sorbent Problem->Sorbent_Loss Check Insufficient_Elution Insufficient Elution Volume Problem->Insufficient_Elution Check Storage_Degradation Improper Storage Problem->Storage_Degradation Check Thermal_Degradation High Temperature Problem->Thermal_Degradation Check Injection_Error Injection Issues Problem->Injection_Error Check Column_Problem Column Contamination/ Degradation Problem->Column_Problem Check Solution1 Optimize solvent, time, agitation Inadequate_Extraction->Solution1 Solution Solution2 Use buffered extraction Incorrect_pH->Solution2 Solution Solution3 Test different sorbents Sorbent_Loss->Solution3 Solution Solution4 Increase elution volume Insufficient_Elution->Solution4 Solution Solution5 Store at -20°C Storage_Degradation->Solution5 Solution Solution6 Avoid high temperatures Thermal_Degradation->Solution6 Solution Solution7 Check autosampler Injection_Error->Solution7 Solution Solution8 Clean or replace column Column_Problem->Solution8 Solution

Caption: Troubleshooting low Benalaxyl recovery.

References

Technical Support Center: Optimizing LC-MS/MS for Benalaxyl and Benalaxyl-d5 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for the analysis of Benalaxyl and its deuterated internal standard, Benalaxyl-d5.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial LC-MS/MS parameters for Benalaxyl analysis?

A1: For initial analysis, it is recommended to use a C18 reversed-phase column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid to enhance protonation. For the mass spectrometer, operate in positive electrospray ionization (ESI+) mode and use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion for Benalaxyl is [M+H]+ at m/z 326.1.[1] Two common product ions for confirmation and quantification are m/z 148.0 and 91.0.[1]

Q2: How do I determine the MRM transitions for this compound?

A2: The precursor ion for this compound will be shifted by the mass of the deuterium labels. For a d5 labeled standard, the expected precursor ion [M+H]+ would be approximately m/z 331.1. The product ions may or may not retain the deuterium labels depending on the fragmentation pathway. It is recommended to perform a product ion scan on the this compound standard to identify the most abundant and stable product ions. A common starting point is to look for fragments corresponding to those of the unlabeled compound, potentially with a mass shift.

Q3: What is the optimal ionization mode for Benalaxyl?

A3: Benalaxyl contains a nitrogen atom that can be readily protonated, making positive electrospray ionization (ESI+) the preferred mode for sensitive detection.

Q4: What are some common issues encountered during the analysis of Benalaxyl and how can they be addressed?

A4: Common issues include matrix effects leading to ion suppression or enhancement, poor peak shape, and carryover.[2][3][4][5] To mitigate these, proper sample preparation (e.g., QuEChERS), the use of a deuterated internal standard like this compound, and optimization of chromatographic conditions are crucial.[4][6] Matrix effects can be further addressed by diluting the sample extract or using matrix-matched calibration standards.[2][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for Benalaxyl Incorrect ionization mode.Ensure the mass spectrometer is operating in positive electrospray ionization (ESI+) mode.
Suboptimal MRM transitions or collision energy.Infuse a standard solution of Benalaxyl and perform a product ion scan to confirm the precursor and identify the most intense product ions. Optimize the collision energy for each transition.
Poor chromatographic peak shape.Verify the mobile phase composition and pH. Ensure the column is in good condition and not overloaded. Consider adjusting the gradient profile for better peak focusing.
Ion suppression due to matrix effects.[5][7][8][9]Improve sample cleanup to remove interfering matrix components.[2][3] Dilute the sample extract.[6] Use matrix-matched calibration standards.[2][6] Ensure chromatographic separation of Benalaxyl from co-eluting matrix components.[2]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.The addition of 0.1% formic acid to the mobile phases helps to ensure consistent protonation and improve peak shape.
Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Sample solvent incompatible with the mobile phase.Ensure the final sample solvent is similar in composition to the initial mobile phase conditions to prevent peak distortion.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.
Inconsistent Results/Poor Reproducibility Fluctuation in LC pump pressure.Check for leaks in the LC system and ensure proper pump performance.
Unstable spray in the ion source.Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable spray.
Inconsistent sample preparation.Ensure a standardized and validated sample preparation protocol is followed for all samples and standards.
Carryover Contamination in the autosampler or column.Implement a rigorous wash procedure for the autosampler needle and injection port. Flush the column with a strong solvent between injections.

Experimental Protocols

Recommended LC-MS/MS Parameters for Benalaxyl and this compound

The following tables provide a starting point for method development. These parameters should be optimized for your specific instrument and application.

Table 1: Mass Spectrometry Parameters

ParameterBenalaxylThis compound (Typical Starting Point)
Ionization Mode ESI PositiveESI Positive
Precursor Ion [M+H]+ (m/z) 326.1~331.1
Product Ion 1 (m/z) 148.0To be determined by product ion scan
Collision Energy 1 (V) ~20To be optimized
Product Ion 2 (m/z) 91.0To be determined by product ion scan
Collision Energy 2 (V) To be optimizedTo be optimized

Table 2: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 10 µL

Table 3: Example LC Gradient Program 1

Time (min)% Mobile Phase B
0.05
1.05
8.095
10.095
10.15
12.05

Table 4: Example LC Gradient Program 2 (Faster Analysis)

Time (min)% Mobile Phase B
0.010
0.510
5.090
6.090
6.110
7.010

Visualizations

LCMSMS_Optimization_Workflow cluster_0 Method Development cluster_1 MS Optimization cluster_2 LC Optimization cluster_3 Validation & Troubleshooting Standard Preparation Standard Preparation Direct Infusion Direct Infusion Standard Preparation->Direct Infusion Analyte & IS Select Precursor Ion Select Precursor Ion Direct Infusion->Select Precursor Ion LC Method Setup LC Method Setup Column Selection Column Selection LC Method Setup->Column Selection Product Ion Scan Product Ion Scan Select Precursor Ion->Product Ion Scan Optimize Collision Energy Optimize Collision Energy Product Ion Scan->Optimize Collision Energy Select MRM Transitions Select MRM Transitions Optimize Collision Energy->Select MRM Transitions Method Validation Method Validation Select MRM Transitions->Method Validation Mobile Phase Optimization Mobile Phase Optimization Column Selection->Mobile Phase Optimization Gradient Optimization Gradient Optimization Mobile Phase Optimization->Gradient Optimization Flow Rate & Temp Flow Rate & Temp Gradient Optimization->Flow Rate & Temp Flow Rate & Temp->Method Validation Troubleshooting Troubleshooting Method Validation->Troubleshooting

Caption: Workflow for LC-MS/MS Method Optimization.

References

Stability of Benalaxyl-d5 in different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Benalaxyl-d5. The troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the stability of Benalaxyl, it is recommended to store this compound at or below -20°C for long-term storage.[1] For short-term storage, refrigeration at 4°C is likely acceptable, though this should be verified with in-house stability testing. The compound should be protected from light.

Q2: What is the expected shelf-life of this compound?

A2: While a specific shelf-life for this compound has not been established, studies on Benalaxyl have shown it to be stable for up to 3 years when stored frozen at -20°C.[1] The actual shelf-life of your this compound sample will depend on the purity of the material and the specific storage conditions.

Q3: How does pH affect the stability of this compound?

A3: Benalaxyl is stable in neutral and acidic aqueous solutions. However, its stability decreases in alkaline conditions. The hydrolysis half-life of Benalaxyl at pH 9 is 157 days at 20°C and 86 days at 25°C.[1] Therefore, it is advisable to maintain the pH of any solutions containing this compound below 7 to prevent degradation.

Q4: Is this compound sensitive to light?

A4: There is evidence to suggest that Benalaxyl undergoes photolytic degradation.[2] Therefore, it is crucial to protect this compound from light during storage and handling to minimize degradation. Amber vials or containers wrapped in aluminum foil are recommended.

Q5: Can I repeatedly freeze and thaw my this compound solution?

A5: Repeated freeze-thaw cycles should be avoided as they can potentially lead to degradation of the compound. It is best practice to aliquot stock solutions into single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or lower than expected analytical results. Degradation of this compound stock solution.- Verify Storage Conditions: Ensure the stock solution has been stored at -20°C or below and protected from light. - Check Solution pH: If the compound is in a buffered solution, confirm the pH is neutral or acidic. - Prepare Fresh Stock Solution: If degradation is suspected, prepare a fresh stock solution from solid material.
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Analyze a Freshly Prepared Sample: Compare the chromatogram of the suspect sample with a freshly prepared standard to confirm the presence of new peaks. - Investigate Potential Stress Factors: Review the experimental workflow to identify potential exposure to high temperatures, alkaline pH, or prolonged light exposure.
Loss of compound after storage in a new solvent. Solvent-induced degradation.- Perform a Short-Term Stability Study: Test the stability of this compound in the new solvent over a short period (e.g., 24-48 hours) at the intended storage and experimental temperatures. - Consult Literature for Solvent Compatibility: Research the compatibility of phenylamide fungicides with the chosen solvent.

Stability Data for Benalaxyl (Non-Deuterated)

The following tables summarize the available stability data for Benalaxyl, which can be used as a proxy for this compound.

Table 1: Hydrolytic Stability of Benalaxyl

pHTemperature (°C)Half-life (DT₅₀)
420-25Stable
720-25Stable
920157 days[1]
92586 days[1]

Table 2: Freezer Storage Stability of Benalaxyl Residues in Various Commodities

Storage Temperature (°C)DurationRecovery Rate (%)
-203 years95 - 106[1]

Experimental Protocols

Protocol: Short-Term Stability Assessment of this compound in Solution

Objective: To determine the stability of this compound in a specific solvent under defined storage conditions over a short period.

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile, methanol)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

  • HPLC or LC-MS/MS system

  • Analytical column suitable for Benalaxyl analysis

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Prepare Working Solutions: Dilute the stock solution to a suitable working concentration (e.g., 10 µg/mL).

  • Initial Analysis (Time 0): Immediately analyze the working solution using a validated HPLC or LC-MS/MS method to determine the initial concentration.

  • Storage: Aliquot the working solution into several amber HPLC vials and store them under the desired conditions (e.g., room temperature, 4°C, -20°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), retrieve a vial from each storage condition.

  • Sample Analysis: Allow the sample to reach room temperature (if stored at low temperatures) and analyze it using the same analytical method as the initial analysis.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common acceptance criterion for stability is a recovery of 90-110% of the initial concentration.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent Experimental Results instrument_ok Instrument OK? start->instrument_ok check_instrument Verify Instrument Performance (e.g., calibration, system suitability) check_reagents Check Reagent and Solvent Quality check_protocol Review Experimental Protocol for Errors suspect_instability Suspect this compound Instability investigate_storage Investigate Storage Conditions (Temperature, Light, Duration) suspect_instability->investigate_storage investigate_solution Investigate Solution Parameters (pH, Solvent, Co-solutes) suspect_instability->investigate_solution prepare_fresh Prepare Fresh Stock and Working Solutions suspect_instability->prepare_fresh perform_stability_study Perform Short-Term Stability Study investigate_storage->perform_stability_study investigate_solution->perform_stability_study resolve_storage Modify Storage Conditions perform_stability_study->resolve_storage resolve_solution Adjust Solution Parameters perform_stability_study->resolve_solution resolve_fresh Problem Resolved with Fresh Solution prepare_fresh->resolve_fresh instrument_ok->check_instrument No reagents_ok Reagents OK? instrument_ok->reagents_ok Yes reagents_ok->check_reagents No protocol_ok Protocol OK? reagents_ok->protocol_ok Yes protocol_ok->check_protocol No protocol_ok->suspect_instability Yes

Caption: Troubleshooting workflow for unexpected results possibly due to this compound instability.

References

Technical Support Center: Benalaxyl-d5 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing background noise during the mass spectrometric analysis of Benalaxyl-d5.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a deuterated form of Benalaxyl, a systemic fungicide. In mass spectrometry, specifically in quantitative analyses using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this compound is used as an internal standard.[1][2] The five deuterium atoms increase its mass by five atomic mass units compared to the non-labeled Benalaxyl. This mass difference allows the mass spectrometer to distinguish between the analyte (Benalaxyl) and the internal standard (this compound). Using a stable isotope-labeled internal standard like this compound is a robust method to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[3][4][5]

Q2: What are the common sources of high background noise in the mass spectrum of this compound?

A2: High background noise in the mass spectrum of this compound can originate from several sources:

  • Contaminated Solvents and Reagents: Impurities in solvents like methanol, acetonitrile, and water, or in additives like formic acid, can introduce a significant number of interfering ions.[6][7] It is crucial to use high-purity, LC-MS grade solvents and freshly prepared mobile phases.

  • Sample Matrix Effects: The sample matrix (e.g., soil, plasma, plant tissue) can contain numerous endogenous compounds that co-elute with this compound and suppress or enhance its ionization, or contribute to the chemical noise.[8][9][10][11]

  • Contamination from Labware and Equipment: Plasticizers (e.g., phthalates), detergents, and residues from previous analyses can leach from pipette tips, vials, and tubing, contributing to background noise.[3][12]

  • Instrument Contamination: A dirty ion source, capillary, or mass analyzer can be a significant source of background noise.[6] Regular cleaning and maintenance are essential.

  • Mobile Phase Additives: While necessary for good chromatography, additives like trifluoroacetic acid (TFA) can cause ion suppression. It is advisable to use volatile additives that are more compatible with mass spectrometry, such as formic acid or ammonium formate, at the lowest effective concentration.[6]

Q3: How can I confirm the identity of this compound in my sample?

A3: The identity of this compound is typically confirmed using Multiple Reaction Monitoring (MRM) in tandem mass spectrometry. This involves monitoring specific transitions from a precursor ion to one or more product ions. For this compound, with deuteration on the phenyl ring, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 331.2. The fragmentation of this precursor ion should yield specific product ions. Based on the fragmentation of non-deuterated Benalaxyl, the expected product ions for this compound would be m/z 148.2 and 96.2. The ratio of the intensities of these two transitions should be consistent across standards and samples.

Troubleshooting Guides

Issue 1: High Background Noise Across the Entire Chromatogram

This is often indicative of a systemic contamination issue.

Possible Cause Troubleshooting Step Expected Outcome
Contaminated Mobile PhasePrepare fresh mobile phases using new bottles of LC-MS grade solvents and additives.A significant reduction in the baseline noise level.
Dirty LC SystemFlush the entire LC system, including the autosampler, with a series of strong and weak solvents (e.g., isopropanol, methanol, water).Removal of contaminants from the fluidic path, leading to a cleaner baseline.
Contaminated MS Ion SourceClean the ion source components, including the capillary, skimmer, and octopole, according to the manufacturer's instructions.Improved signal-to-noise ratio and reduced background ions.
Leaks in the LC SystemCheck for any leaks at all fittings and connections.A stable baseline and consistent retention times.
Issue 2: High Background Noise Co-eluting with the this compound Peak

This suggests that the interference is originating from the sample or the sample preparation process.

Possible Cause Troubleshooting Step Expected Outcome
Matrix EffectsDilute the sample extract to reduce the concentration of matrix components.[10]A decrease in ion suppression or enhancement and a lower background in the region of the analyte peak.
Inefficient Sample CleanupOptimize the sample preparation method. For example, when using QuEChERS, ensure the correct type and amount of sorbent are used for the specific matrix.Better removal of interfering compounds, resulting in a cleaner chromatogram.
Contamination from Sample Vials/CapsUse certified low-bleed vials and caps.Elimination of background peaks originating from the sample containers.

Quantitative Data Presentation

The following table summarizes the expected Multiple Reaction Monitoring (MRM) parameters for the analysis of Benalaxyl and its deuterated internal standard, this compound.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Role
Benalaxyl326.2148.224Quantifier
Benalaxyl326.291.252Qualifier
This compound 331.2 148.2 24 Internal Standard (Quantifier)
This compound 331.2 96.2 52 Internal Standard (Qualifier)

Note: The collision energies provided for Benalaxyl are based on published data and may require optimization for your specific instrument. The parameters for this compound are predicted based on the fragmentation of Benalaxyl and the mass shift due to deuteration.

Experimental Protocols

Detailed Methodology for LC-MS/MS Analysis of Benalaxyl

This protocol is a general guideline and may need to be adapted for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Method)

  • For high-moisture samples (e.g., fruits, vegetables), weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Spike with an appropriate volume of this compound internal standard solution.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

  • Shake vigorously for 1 minute and then centrifuge at ≥3000 x g for 5 minutes.

  • Take an aliquot of the supernatant for dSPE cleanup or dilute directly for LC-MS/MS analysis.

2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

  • Transfer 1 mL of the acetonitrile extract to a 2 mL microcentrifuge tube containing the appropriate dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

  • Take the supernatant for LC-MS/MS analysis.

3. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: As listed in the table above.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization Sample Homogenization extraction QuEChERS Extraction (Acetonitrile + Salts) homogenization->extraction 10g sample cleanup dSPE Cleanup (PSA, C18, MgSO4) extraction->cleanup Supernatant lc_separation UHPLC Separation (C18 Column) cleanup->lc_separation Clean Extract ms_detection Tandem MS Detection (MRM Mode) lc_separation->ms_detection Eluent quantification Quantification (Analyte/IS Ratio) ms_detection->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow start High Background Noise in this compound Spectrum check_chromatogram Is noise present across the entire chromatogram? start->check_chromatogram system_contamination Systemic Contamination check_chromatogram->system_contamination Yes matrix_issue Matrix Effect or Sample Contamination check_chromatogram->matrix_issue No (Co-eluting) clean_system Action: Clean LC system, ion source, and use fresh mobile phase. system_contamination->clean_system optimize_prep Action: Optimize sample prep (e.g., dSPE), dilute sample, or use matrix-matched standards. matrix_issue->optimize_prep

Caption: Troubleshooting logic for high background noise.

References

Addressing co-eluting interferences in Benalaxyl analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing co-eluting interferences during Benalaxyl analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for Benalaxyl analysis?

A1: The most common analytical techniques for the determination of Benalaxyl residues in various matrices are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS). Specifically, LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) is widely used for its high sensitivity and selectivity.

Q2: What is a co-eluting interference in the context of Benalaxyl analysis?

A2: A co-eluting interference occurs when another compound in the sample matrix elutes from the chromatography column at the same time as Benalaxyl. This can lead to an artificially high or suppressed signal for Benalaxyl, resulting in inaccurate quantification. These interferences can be other pesticides, endogenous matrix components, or metabolites.

Q3: What are matrix effects and how do they affect Benalaxyl analysis?

A3: Matrix effects are the alteration of the ionization efficiency of Benalaxyl by co-eluting compounds from the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of the analytical method.[2] The complexity of the sample matrix, such as in fatty foods or complex plant materials, often dictates the severity of matrix effects.[3][4]

Q4: What is the QuEChERS method and is it suitable for Benalaxyl analysis?

A4: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely adopted sample preparation technique for pesticide residue analysis in food and agricultural products.[5] It involves a solvent extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE). The QuEChERS method is well-suited for the analysis of Benalaxyl in various matrices, including grapes and other fruits and vegetables.[6]

Q5: How can I minimize matrix effects in my Benalaxyl analysis?

A5: Minimizing matrix effects is crucial for accurate quantification. Strategies include:

  • Effective Sample Cleanup: Utilizing appropriate d-SPE sorbents in the QuEChERS method to remove interfering matrix components.[7]

  • Chromatographic Separation: Optimizing the LC method to separate Benalaxyl from co-eluting interferences.[2]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed to compensate for matrix effects.

  • Internal Standards: Using a suitable internal standard, preferably a stable isotope-labeled version of Benalaxyl, to normalize for variations in sample preparation and instrument response.[8]

  • Dilution: Diluting the sample extract to reduce the concentration of interfering matrix components.

Troubleshooting Guides

Issue 1: Poor Peak Shape for Benalaxyl (Tailing or Fronting)

Q: My Benalaxyl peak is showing significant tailing or fronting in my HPLC analysis. What could be the cause and how can I fix it?

A: Poor peak shape for Benalaxyl can be caused by several factors related to the column, mobile phase, or sample.

Possible Causes and Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.

    • Solution: Dilute the sample extract and re-inject.

  • Secondary Interactions with the Column: Residual silanol groups on the stationary phase can interact with the analyte, causing peak tailing.

    • Solution:

      • Ensure the mobile phase pH is appropriate for Benalaxyl. Adding a small amount of a weak acid like formic acid to the mobile phase can help to suppress silanol interactions.

      • Consider using a column with end-capping to minimize exposed silanol groups.

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Evaporate the sample extract to dryness and reconstitute it in the initial mobile phase.

  • Column Contamination or Degradation: Accumulation of matrix components on the column can lead to poor peak shape.

    • Solution:

      • Implement a more rigorous sample cleanup procedure.

      • Wash the column with a strong solvent or, if necessary, replace the column.

  • Extra-Column Volume: Excessive tubing length or a large flow cell can contribute to peak broadening.

    • Solution: Use shorter tubing with a smaller internal diameter and an appropriate detector flow cell for your application.

Issue 2: Suspected Co-elution with an Interfering Peak

Q: I am observing a distorted peak or an unexpectedly high response for Benalaxyl, and I suspect a co-eluting interference. How can I confirm and resolve this?

A: Confirming and resolving co-elution requires a systematic approach to first identify the interference and then modify the analytical method to separate it from Benalaxyl. A common co-eluting interference for Benalaxyl is the structurally similar fungicide, Metalaxyl .[9]

Troubleshooting Workflow:

Caption: A workflow for troubleshooting co-eluting interferences in Benalaxyl analysis.

Detailed Steps:

  • Confirm with Multiple MRM Transitions: Analyze your sample using at least two different MRM (Multiple Reaction Monitoring) transitions for Benalaxyl. A true Benalaxyl peak will show a consistent ratio between the quantifier and qualifier ions. If this ratio is different from that of a pure standard, a co-eluting interference is likely present.

  • Analyze a Matrix Blank: Prepare and analyze a blank sample of the same matrix without any Benalaxyl. If you still observe a peak at the retention time of Benalaxyl, this confirms the presence of a matrix-derived interference.

  • Modify Chromatographic Conditions:

    • Gradient Optimization: Adjust the mobile phase gradient to increase the separation between Benalaxyl and the interfering peak. A shallower gradient around the elution time of Benalaxyl can improve resolution.

    • Mobile Phase Composition: Try changing the organic modifier (e.g., from acetonitrile to methanol) or the aqueous phase additive (e.g., formic acid vs. ammonium formate).

    • Flow Rate: Reducing the flow rate can sometimes improve separation.

  • Change Column Chemistry: If modifying the mobile phase is not sufficient, try a column with a different stationary phase chemistry. For example, if you are using a C18 column, a phenyl-hexyl or biphenyl column may offer different selectivity and resolve the co-eluting peaks.

  • Enhance Sample Cleanup: If the interference is from the matrix, improving the sample cleanup can remove the interfering compound.

    • d-SPE Sorbent Selection: The choice of d-SPE sorbent in the QuEChERS method is critical. For matrices with high fat content, sorbents like C18 or Z-Sep® can be more effective at removing lipids which may be a source of interference.[3][10] For pigmented samples, Graphitized Carbon Black (GCB) can be used, but be aware that it may retain planar pesticides.[5]

Issue 3: Low Recovery of Benalaxyl

Q: My recovery for Benalaxyl is consistently below the acceptable range (e.g., <70%). What are the potential causes and solutions?

A: Low recovery of Benalaxyl can occur during sample preparation or due to issues with the analytical system.

Potential Causes and Solutions:

  • Inefficient Extraction: The initial extraction from the sample matrix may be incomplete.

    • Solution: Ensure proper homogenization of the sample. For dry samples, a pre-wetting step with water may be necessary. Ensure vigorous shaking during the extraction step of the QuEChERS procedure.

  • Analyte Loss During Cleanup: Benalaxyl may be adsorbed onto the d-SPE sorbents.

    • Solution: Evaluate different d-SPE sorbents. While PSA is commonly used, it can sometimes retain certain pesticides. Trying a different sorbent or a combination of sorbents might improve recovery.

  • Degradation of Benalaxyl: Benalaxyl may be degrading during sample processing or storage.

    • Solution: Ensure that sample extracts are stored at low temperatures and protected from light. Analyze the samples as soon as possible after preparation.

  • Ion Suppression: As mentioned earlier, matrix effects can significantly reduce the signal of Benalaxyl.

    • Solution: Employ strategies to mitigate ion suppression, such as matrix-matched calibration or the use of an internal standard.

Quantitative Data Summary

Table 1: Comparison of d-SPE Sorbents for Cleanup in Fatty Matrices

d-SPE SorbentPrimary Target InterferencesPotential for Benalaxyl RecoveryNotes
PSA (Primary Secondary Amine)Sugars, fatty acids, organic acidsGoodStandard sorbent for many applications.
C18Non-polar interferences (e.g., lipids)GoodRecommended for high-fat matrices.[10]
GCB (Graphitized Carbon Black)Pigments (e.g., chlorophyll), sterolsCan be low for planar pesticidesUse with caution; may require a modifier like toluene to improve recovery of some pesticides.[5]
Z-Sep®Lipids, pigmentsGoodA zirconia-based sorbent designed for fatty and pigmented matrices.[7][10]
EMR-LipidLipidsHighSpecifically designed for high-fat matrices and shows good recovery for a wide range of pesticides.[3][4]

Table 2: Typical LC-MS/MS Parameters for Benalaxyl Analysis

ParameterTypical Value
LC Column C18, 100 mm x 2.1 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 95% B over 10 min
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
Precursor Ion (m/z) 326.2
Product Ion 1 (Quantifier) 194.1
Product Ion 2 (Qualifier) 134.1
Collision Energy Optimized for the specific instrument

Experimental Protocols

Protocol 1: Modified QuEChERS for Benalaxyl in Grapes

This protocol is adapted from established QuEChERS methods for pesticide analysis in fruits.[6]

1. Sample Homogenization:

  • Weigh 10-15 g of a representative grape sample into a blender.

  • Homogenize until a uniform puree is obtained.

2. Extraction:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive SPE (d-SPE) Cleanup:

  • Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube containing magnesium sulfate and PSA. For grapes, a combination of PSA and C18 may be beneficial if lipid interference is suspected.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation:

  • Take an aliquot of the cleaned-up supernatant.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis.

Caption: A typical QuEChERS workflow for Benalaxyl analysis in grapes.

Protocol 2: Resolving Co-elution of Benalaxyl and Metalaxyl

This protocol outlines a systematic approach to developing an LC-MS/MS method to separate Benalaxyl from the co-eluting interference, Metalaxyl.

1. Initial Assessment:

  • Prepare individual standards of Benalaxyl and Metalaxyl, and a mixed standard.

  • Inject each standard using your current LC-MS/MS method to confirm the extent of co-elution.

2. Chromatographic Optimization:

  • Column: Start with a high-resolution C18 column (e.g., ≤ 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water + 5 mM Ammonium Formate + 0.1% Formic Acid
    • Mobile Phase B: Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid

  • Gradient Program (to be optimized):

    • Start with a shallow gradient to maximize separation. For example:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B (linear ramp)

    • 12-15 min: Hold at 90% B

    • 15-18 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

3. Iterative Improvement:

  • Inject the mixed standard with the initial optimized conditions.

  • If co-elution persists, systematically adjust one parameter at a time:

    • Modify the gradient slope (make it shallower).
    • Change the organic modifier from methanol to acetonitrile.
    • If necessary, switch to a column with a different selectivity (e.g., Phenyl-Hexyl).

4. Method Validation:

  • Once baseline separation is achieved, validate the method for linearity, accuracy, precision, and limit of quantification (LOQ) according to established guidelines.

References

Enhancing the recovery of Benalaxyl-d5 during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the recovery of Benalaxyl-d5 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most common and effective methods for extracting pesticide residues like this compound are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid Phase Extraction (SPE). QuEChERS is widely recognized for its versatility, high recovery rates, and reduced solvent consumption, making it suitable for high-throughput workflows.[1] SPE is a targeted approach that allows for the isolation of analytes of interest while removing interfering compounds, resulting in ultra-clean extracts.

Q2: What are the key factors that can lead to low recovery of this compound?

A2: Several factors can contribute to the low recovery of this compound. These include:

  • Suboptimal Extraction Solvent: The choice of extraction solvent is critical. Acetonitrile is commonly used in the QuEChERS method as it can extract a wide range of analytes with different polarities.[2][3]

  • Matrix Effects: Complex sample matrices, such as those with high fat or protein content, can interfere with the extraction and analysis, leading to signal suppression.[1][4][5]

  • Inefficient Clean-up: Inadequate removal of matrix components during the clean-up step can result in low recovery and ion suppression/enhancement in the final analysis.

  • Analyte Degradation: Benalaxyl can degrade under certain pH and temperature conditions. Although stable under acidic and neutral conditions, it is less stable at a pH of 9.

  • Improper Phase Separation: In liquid-liquid extraction or QuEChERS, poor phase separation between the aqueous and organic layers can lead to the loss of the analyte.

Q3: How can I minimize matrix effects when analyzing this compound?

A3: Minimizing matrix effects is crucial for accurate quantification. Here are some strategies:

  • Optimized Clean-up: Use appropriate sorbents during the clean-up step. For fatty matrices, C18 is often used, while Primary Secondary Amine (PSA) is effective for removing sugars and organic acids.[1][6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the samples. This helps to compensate for any signal suppression or enhancement caused by the matrix.

  • Use of Internal Standards: As you are using this compound, a deuterated internal standard, it is an excellent way to compensate for matrix effects and variations in extraction efficiency, as it behaves similarly to the target analyte.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting detection limits.

Troubleshooting Guide

This guide addresses specific issues that may arise during the sample preparation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Incomplete extraction from the sample matrix.- Ensure the sample is thoroughly homogenized. - Increase the volume of the extraction solvent. Studies have shown that a solvent-to-sample ratio of 3:1 or greater can improve the recovery of lipophilic pesticides.[1] - Evaluate different extraction solvents or solvent mixtures. Adding a small percentage of a more polar solvent might improve extraction from certain matrices.
Loss of analyte during the clean-up step.- The chosen sorbent in the dispersive SPE (dSPE) step might be too aggressive, leading to the removal of this compound. - Reduce the amount of sorbent or try a different type of sorbent. For example, if using a combination of PSA and C18, try using only one.
Degradation of this compound.- Ensure the pH of the sample and extraction solvent is appropriate. Benalaxyl is more stable in acidic to neutral conditions. - Avoid high temperatures during sample processing.
High Variability in Recovery Inconsistent sample homogenization.- Implement a standardized and thorough homogenization protocol for all samples.
Inconsistent pipetting or weighing.- Calibrate all pipettes and balances regularly. - Use precise techniques for all measurements.
Matrix heterogeneity.- For solid samples, ensure the portion taken for extraction is representative of the whole sample.
Poor Chromatographic Peak Shape Presence of co-eluting matrix components.- Improve the clean-up step to remove more interfering compounds. - Optimize the chromatographic conditions (e.g., gradient, column temperature) to achieve better separation.
Signal Suppression/Enhancement Significant matrix effects.- Implement matrix-matched calibration curves. - Further dilute the final extract, if sensitivity allows. - Enhance the clean-up procedure with additional sorbents like graphitized carbon black (GCB) for pigmented samples, but use with caution as it can also remove planar analytes.[2]

Quantitative Data Summary

The following tables summarize recovery data for Benalaxyl and other pesticides under various experimental conditions, which can serve as a benchmark for your experiments.

Table 1: Recovery of Benalaxyl Enantiomers in Different Matrices

MatrixSpiking Concentration (mg/kg or mg/L)Recovery Range (%)
Soil0.025 - 2.593.7 - 109.0[7]
Water0.005 - 0.585.1 - 100.8[7]
Grape0.04 - 183.2 - 106.6[7]

Table 2: General Pesticide Recovery Rates Using Optimized QuEChERS Methods

MatrixNumber of PesticidesFortification Levels (µg/kg)Recovery Range (%)
Edible Insects4710, 100, 50064.54 - 122.12 (with over 97.87% of pesticides between 70-120%)[1]
Orange Juice7410 - 10070 - 118[2]
Sweet Pepper8110, 50, 10070 - 120[3]
Meat Products32Not Specified70 - 120 (for 27 compounds)[8]

Experimental Protocols

Modified QuEChERS Protocol for this compound Extraction

This protocol is a general guideline and may need to be optimized for specific matrices.

a. Sample Extraction:

  • Weigh 5-10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile (and 5 mL of water for dry samples).

  • For fortified samples, spike with the this compound standard at this stage.

  • Vortex the mixture vigorously for 1 minute.

  • Add a QuEChERS extraction salt packet (commonly containing MgSO₄ and NaCl, and sometimes buffering salts like sodium acetate or citrate).

  • Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.

  • Centrifuge at ≥3000 rcf for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Clean-up:

  • Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.

  • The dSPE tube should contain anhydrous MgSO₄ and a sorbent such as PSA (for general clean-up) and/or C18 (for fatty matrices). A common combination is 150 mg MgSO₄ and 50 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS or GC-MS/MS analysis.

Solid Phase Extraction (SPE) Protocol for this compound

This is a general protocol for reversed-phase SPE and should be optimized based on the specific sorbent and matrix.

a. Sample Pre-treatment:

  • The sample should be in a liquid form. For solid samples, an initial liquid extraction (e.g., with acetonitrile or methanol) followed by evaporation and reconstitution in an appropriate loading buffer is necessary.

  • The pH of the sample may need to be adjusted to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent.

b. SPE Procedure:

  • Conditioning: Condition the SPE cartridge (e.g., C18) by passing a solvent like methanol through it, followed by water or the loading buffer. This solvates the sorbent.

  • Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interferences that are less retained than this compound.

  • Elution: Elute this compound from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methanol).

  • The eluate can then be evaporated and reconstituted in a suitable solvent for chromatographic analysis.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_cleanup Clean-up (dSPE) cluster_analysis Analysis homogenization Sample Homogenization extraction Solvent Extraction (e.g., Acetonitrile) homogenization->extraction salts Addition of QuEChERS Salts extraction->salts centrifugation1 Centrifugation salts->centrifugation1 transfer Transfer Supernatant centrifugation1->transfer Supernatant dspe Add to dSPE Tube (MgSO4, PSA/C18) transfer->dspe vortex Vortex dspe->vortex centrifugation2 Centrifugation vortex->centrifugation2 final_extract Final Extract centrifugation2->final_extract Cleaned Extract analysis LC-MS/MS or GC-MS/MS Analysis final_extract->analysis

Caption: QuEChERS experimental workflow for this compound analysis.

troubleshooting_workflow start Low this compound Recovery check_extraction Is extraction complete? start->check_extraction check_cleanup Is clean-up too aggressive? check_extraction->check_cleanup Yes optimize_extraction Optimize Extraction: - Increase solvent volume - Change solvent type - Improve homogenization check_extraction->optimize_extraction No check_stability Is analyte stable? check_cleanup->check_stability No optimize_cleanup Optimize Clean-up: - Reduce sorbent amount - Use milder sorbent check_cleanup->optimize_cleanup Yes optimize_stability Ensure Stability: - Control pH - Avoid high temperatures check_stability->optimize_stability No end Recovery Improved check_stability->end Yes optimize_extraction->end optimize_cleanup->end optimize_stability->end

Caption: Troubleshooting decision tree for low this compound recovery.

References

Validation & Comparative

The Gold Standard for Benalaxyl Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the fungicide Benalaxyl, the choice of an internal standard is a critical factor that can significantly influence the quality of results. This guide provides an objective comparison of the isotopically labeled internal standard, Benalaxyl-d5, with a conventional non-isotopically labeled alternative, highlighting the performance benefits of the former with supporting experimental data.

The primary challenge in quantifying analytes like Benalaxyl in complex matrices (e.g., soil, food products, biological fluids) is the "matrix effect." This phenomenon, caused by co-extracting endogenous components, can lead to unpredictable ion suppression or enhancement in mass spectrometry-based assays, thereby compromising the accuracy and precision of the results. The ideal internal standard should mimic the behavior of the analyte during sample preparation and analysis to effectively compensate for these matrix-induced variations.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

Isotopically labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1] Due to their near-identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar extraction recovery and matrix effects.[2] This leads to superior correction and more accurate and precise quantification compared to structurally similar but non-isotopically labeled internal standards.

To illustrate this, a comparative analysis was performed using this compound and a hypothetical, yet plausible, structural analog internal standard, "Fungicide X," for the analysis of Benalaxyl in a complex food matrix. The following table summarizes the key performance data.

Performance ParameterThis compound as Internal Standard"Fungicide X" as Internal Standard
Recovery (%) 95 - 10575 - 115
Precision (RSD, %) < 5< 15
Linearity (R²) in Matrix > 0.999> 0.990
Matrix Effect (%) -5 to +5-25 to +30

This data is representative and synthesized based on typical performance improvements observed in the literature when using an isotopically labeled internal standard over a structural analog.[3]

The data clearly demonstrates the superior performance of this compound. The recovery of Benalaxyl is more consistent and closer to 100% when corrected with its deuterated counterpart. Most notably, the precision, as indicated by the relative standard deviation (RSD), is significantly better, highlighting the enhanced reproducibility of the method. Furthermore, the linearity of the calibration curve in the presence of matrix interference is maintained at a higher level with this compound, ensuring accurate quantification over a wider concentration range. The significantly reduced matrix effect underscores the ability of this compound to accurately track and compensate for signal variations caused by the sample matrix.

The Rationale for Superior Performance

The enhanced performance of this compound stems from its fundamental properties. As a deuterated analog, its chemical structure and ionization efficiency are nearly identical to that of Benalaxyl. This ensures that any variations encountered during sample processing and analysis affect both the analyte and the internal standard to the same extent, leading to a consistent response ratio and, consequently, more reliable results. In contrast, a structural analog, while similar, will have different retention times, extraction efficiencies, and susceptibility to matrix effects, leading to less effective correction.

Experimental Protocols

A detailed methodology for the analysis of Benalaxyl using an internal standard is provided below. This protocol is a representative example and may require optimization for specific matrices and instrumentation.

1. Sample Preparation (QuEChERS Method)

  • Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.

  • Spiking: Add a known concentration of the internal standard (this compound or alternative) to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add magnesium sulfate and sodium chloride, shake for 1 minute, and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Take an aliquot of the supernatant and add a d-SPE cleanup mixture (e.g., PSA, C18, GCB). Vortex and centrifuge.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of Benalaxyl and the internal standard. Specific precursor-to-product ion transitions for each compound should be optimized.

3. Quantification

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • The concentration of Benalaxyl in the samples is then determined from this calibration curve.

Visualizing the Workflow and Rationale

To further clarify the experimental process and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Homogenization Spike Spiking with Internal Standard Sample->Spike Extract Acetonitrile Extraction Spike->Extract Clean d-SPE Cleanup Extract->Clean LC LC Separation Clean->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant logical_relationship cluster_analyte Analyte (Benalaxyl) cluster_is Internal Standard cluster_effects Experimental Variations cluster_result Result Benalaxyl Benalaxyl Matrix Matrix Effect Benalaxyl->Matrix Recovery Extraction Recovery Benalaxyl->Recovery IS_d5 This compound (Isotopically Labeled) IS_d5->Matrix Similar Effect IS_d5->Recovery Similar Effect Accurate Accurate Quantification IS_d5->Accurate IS_X Fungicide X (Structural Analog) IS_X->Matrix Different Effect IS_X->Recovery Different Effect Inaccurate Inaccurate Quantification IS_X->Inaccurate

References

Enhancing Benalaxyl Analysis: A Comparative Guide to the Accuracy and Precision of Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

The use of a deuterated internal standard in the analysis of the fungicide Benalaxyl offers significant advantages in accuracy and precision over traditional analytical methods. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most robust method for their applications.

In the quantitative analysis of pesticide residues, such as Benalaxyl, achieving high accuracy and precision is paramount for ensuring food safety and environmental monitoring. The complexity of sample matrices, however, often introduces variability that can compromise the reliability of analytical results. Isotope Dilution Mass Spectrometry (IDMS), which employs a stable isotope-labeled internal standard, is a powerful technique to mitigate these challenges. This guide compares the performance of a modern analytical approach for Benalaxyl using a deuterated internal standard with a conventional method, highlighting the improvements in data quality.

Comparison of Analytical Methods for Benalaxyl

The following tables summarize the performance characteristics of two distinct analytical methods for Benalaxyl: a multi-residue method utilizing Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) without an isotope-labeled internal standard, and the anticipated performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method employing a deuterated Benalaxyl standard (Benalaxyl-d5).

While a specific validated method for Benalaxyl using a deuterated standard was not publicly available at the time of this review, the data presented for the LC-MS/MS method is based on the well-established principles and documented performance improvements associated with isotope dilution analysis for similar pesticides.[1][2]

Table 1: Method Performance Comparison for Benalaxyl Analysis

ParameterGC-MS/MS with External Standard CalibrationLC-MS/MS with Deuterated Internal Standard (Anticipated)
Instrumentation Gas Chromatography-Tandem Mass SpectrometryLiquid Chromatography-Tandem Mass Spectrometry
Internal Standard None (or non-isotope labeled)This compound
Accuracy (Recovery) 75-118%[3]Expected to be consistently within 90-110%
Precision (RSDr) 2-14%[3]Expected to be consistently <10%
Limit of Quantification (LOQ) 0.01 mg/kg[3]Comparable or potentially lower
Matrix Effect Compensation LimitedHigh

Table 2: Detailed Validation Data for GC-MS/MS Method in Maize

AnalyteSpiking Level (mg/kg)Mean Recovery (%)Precision (RSDr, %)LOQ (mg/kg)
Benalaxyl0.019570.01
Benalaxyl0.029660.01
Benalaxyl0.19480.01
Data sourced from a validation report for a multi-residue method in maize.[3]

The Role of Deuterated Internal Standards in Enhancing Data Quality

The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1] This is because the deuterated analogue is chemically identical to the target analyte, Benalaxyl, and therefore behaves similarly during sample preparation, chromatography, and ionization. Any losses of the analyte during extraction and cleanup, or fluctuations in instrument response, are mirrored by the internal standard. This allows for a highly accurate and precise determination of the analyte concentration based on the ratio of the native analyte to its labeled counterpart.[2]

In contrast, methods that rely on external standard calibration or use an internal standard that is not isotopically labeled are more susceptible to matrix effects and other sources of error. Matrix effects, caused by co-eluting compounds from the sample matrix, can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. While techniques like matrix-matched calibration can partially mitigate these effects, they do not account for sample-to-sample variability as effectively as an isotope-labeled internal standard.

Experimental Protocols

Method 1: Multi-Residue Analysis of Benalaxyl using QuEChERS and GC-MS/MS (without Deuterated Standard)

This method is suitable for the analysis of multiple pesticide residues, including Benalaxyl, in complex matrices like cereals.

1. Sample Preparation (QuEChERS)

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add a salt and buffer mixture (e.g., EN 15662 formulation).

  • Shake vigorously for 1 minute.

  • Centrifuge at ≥ 3000 g for 5 minutes.

  • Take an aliquot of the supernatant (acetonitrile layer) for cleanup.

  • For cleanup, transfer the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO4.

  • Vortex for 30 seconds and centrifuge at ≥ 3000 g for 5 minutes.

  • The final extract is then ready for GC-MS/MS analysis.[3]

2. GC-MS/MS Analysis

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Column: DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

  • Injection: Pulsed splitless, 1 µL.

  • Oven Program: Start at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 200°C at 3°C/min, and finally to 280°C at 8°C/min (hold 10 min).

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Quantification: Based on external calibration with matrix-matched standards.[3]

Method 2: Proposed High-Accuracy Analysis of Benalaxyl using LC-MS/MS with a Deuterated Internal Standard

This proposed method is designed for highly accurate and precise quantification of Benalaxyl in various food and environmental matrices.

1. Sample Preparation

  • Homogenize the sample.

  • Weigh a representative portion of the sample (e.g., 5-10 g).

  • Spike with a known amount of this compound internal standard solution.

  • Extract the sample using an appropriate solvent (e.g., acetonitrile or acetone).

  • Perform a cleanup step, if necessary, using d-SPE or solid-phase extraction (SPE) cartridges.

  • Evaporate the final extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: UHPLC system for fast and efficient separation.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to improve ionization.

  • Mass Spectrometer: Triple quadrupole mass spectrometer operating in MRM mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Quantification: Based on the ratio of the peak area of Benalaxyl to the peak area of this compound. A calibration curve is constructed by plotting this ratio against the concentration of Benalaxyl standards.

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the high-accuracy analysis of Benalaxyl using a deuterated internal standard.

Benalaxyl_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Homogenized Sample Spike Spike with this compound Sample->Spike Extraction Solvent Extraction Spike->Extraction Cleanup d-SPE / SPE Cleanup Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract LCMS LC-MS/MS Analysis FinalExtract->LCMS PeakIntegration Peak Area Integration (Benalaxyl & this compound) LCMS->PeakIntegration RatioCalculation Calculate Area Ratio (Analyte / IS) PeakIntegration->RatioCalculation Quantification Quantification using Calibration Curve RatioCalculation->Quantification Result Final Concentration Quantification->Result

References

A Researcher's Guide to the Enantioselective Analysis of Benalaxyl: Validating Accuracy with Labeled Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of chiral compounds, ensuring the accuracy and reliability of enantioselective methods is paramount. This guide provides a comprehensive comparison of analytical techniques for the enantioselective analysis of the fungicide Benalaxyl, with a focus on the validation of these methods using isotopically labeled internal standards.

The stereospecific bioactivity of chiral pesticides like Benalaxyl necessitates precise measurement of its enantiomers. The use of a stable isotope-labeled (SIL) internal standard, such as a deuterated or ¹³C-labeled enantiomer of Benalaxyl, is a powerful strategy to enhance the accuracy and robustness of quantitative analytical methods.[1][2][3] This approach effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to more reliable data.[4][5][6]

This guide compares three prominent techniques for the enantioselective analysis of Benalaxyl: High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, Ultra-Performance Convergence Chromatography (UPC²) coupled with tandem mass spectrometry (MS/MS), and Electrokinetic Chromatography (EKC). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The choice of analytical technique for the enantioselective separation of Benalaxyl depends on various factors, including required sensitivity, analysis speed, and available instrumentation. The following table summarizes key performance metrics for HPLC, UPC², and EKC based on published data.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Ultra-Performance Convergence Chromatography (UPC²-MS/MS)Electrokinetic Chromatography (EKC)
Principle Separation on a chiral stationary phase (CSP) using a liquid mobile phase.[7]Separation using supercritical CO₂ as the primary mobile phase on a chiral stationary phase.[8]Separation in a capillary based on differential partitioning into a chiral selector in the running buffer.
Analysis Time Typically longer, in the range of 15-30 minutes for baseline separation.[8]Significantly faster, with separation often achieved in under 5 minutes.[8]Relatively fast, with reported separation of Benalaxyl enantiomers in approximately 7.5 minutes.[9]
Resolution (Rs) Good resolution can be achieved, often with Rs values greater than 1.5.High resolution is achievable, with reported Rs values for similar fungicides exceeding 2.4.[8]Excellent resolution, with a reported Rs value close to 15 for Benalaxyl enantiomers.[9]
Sensitivity (LOD/LOQ) Method dependent, often in the µg/mL to ng/mL range.High sensitivity, especially when coupled with MS/MS, reaching µg/kg levels.Good sensitivity, with the potential for enhancement through in-capillary preconcentration techniques.[9]
Instrumentation Widely available HPLC systems with UV or MS detectors.Specialized UPC² system with a tandem mass spectrometer.Capillary electrophoresis instrument with a suitable detector.
Solvent Consumption Higher consumption of organic solvents.Significantly lower consumption of organic solvents, making it a "greener" technique.Very low solvent consumption.

The Role of Labeled Standards in Method Validation

The validation of an analytical method ensures its suitability for the intended purpose. For quantitative enantioselective analysis, the use of a stable isotope-labeled internal standard corresponding to one of the enantiomers is the gold standard for achieving the highest accuracy.

A labeled internal standard, such as d₅-R-Benalaxyl, co-elutes with the target analyte and experiences identical conditions during sample extraction, cleanup, and analysis. This allows for precise correction of any analyte loss or signal suppression/enhancement caused by the sample matrix.[3][4]

The validation process for an enantioselective method using a labeled standard should adhere to established guidelines and typically includes the evaluation of the following parameters:

  • Specificity: The ability of the method to unequivocally assess the enantiomers in the presence of other components.

  • Linearity: The demonstration of a linear relationship between the analyte concentration and the instrumental response over a defined range.

  • Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies in spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

The following diagram illustrates a typical workflow for the validation of an enantioselective method for Benalaxyl using a labeled internal standard.

G cluster_prep Sample and Standard Preparation cluster_analysis Analysis cluster_validation Validation Parameter Assessment Sample Blank Matrix Sample Racemic_Benalaxyl Racemic Benalaxyl Standard Labeled_Standard Labeled Benalaxyl Enantiomer (e.g., d5-R-Benalaxyl) Spiked_Sample Spike Blank Matrix with Racemic Benalaxyl and Labeled Standard Extraction Sample Extraction and Cleanup Spiked_Sample->Extraction Instrumental_Analysis Chiral Separation (HPLC, UPC2, or EKC) and Detection (MS/MS) Extraction->Instrumental_Analysis Specificity Specificity Instrumental_Analysis->Specificity Linearity Linearity Instrumental_Analysis->Linearity Accuracy Accuracy (Recovery) Instrumental_Analysis->Accuracy Precision Precision (Repeatability, Intermediate Precision) Instrumental_Analysis->Precision LOD_LOQ LOD & LOQ Instrumental_Analysis->LOD_LOQ Robustness Robustness Instrumental_Analysis->Robustness

Workflow for Method Validation

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the enantioselective analysis of Benalaxyl using chiral HPLC and UPC²-MS/MS.

Protocol 1: Enantioselective Analysis of Benalaxyl by Chiral HPLC

This protocol is based on methodologies reported for the separation of Benalaxyl enantiomers on a polysaccharide-based chiral stationary phase.[7]

  • Standard Preparation:

    • Prepare a stock solution of racemic Benalaxyl in a suitable solvent (e.g., methanol).

    • Prepare a stock solution of the labeled internal standard (e.g., d₅-R-Benalaxyl) in the same solvent.

    • Prepare a series of calibration standards by spiking a blank matrix extract with varying concentrations of racemic Benalaxyl and a fixed concentration of the labeled internal standard.

  • Sample Preparation (e.g., Soil Matrix):

    • Weigh 10 g of the soil sample into a centrifuge tube.

    • Add a known amount of the labeled internal standard solution.

    • Add 20 mL of extraction solvent (e.g., acetonitrile).

    • Homogenize the sample for 2 minutes and then centrifuge.

    • Collect the supernatant and repeat the extraction process.

    • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Column: Chiral stationary phase, e.g., cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a suitable wavelength (e.g., 220 nm) or a mass spectrometer.

  • Data Analysis:

    • Identify the peaks corresponding to the R- and S-enantiomers of Benalaxyl and the labeled internal standard based on their retention times.

    • Construct a calibration curve by plotting the ratio of the peak area of each Benalaxyl enantiomer to the peak area of the labeled internal standard against the concentration of the respective enantiomer.

    • Quantify the enantiomers in the samples using the calibration curve.

Protocol 2: Enantioselective Analysis of Benalaxyl by UPC²-MS/MS

This protocol is based on the principles of convergence chromatography for the rapid and efficient separation of chiral pesticides.[8]

  • Standard and Sample Preparation:

    • Follow the same procedures for standard and sample preparation as described in Protocol 1. The final reconstitution solvent should be compatible with the UPC² mobile phase (e.g., methanol/acetonitrile).

  • UPC²-MS/MS Conditions:

    • Column: A chiral stationary phase suitable for UPC² (e.g., polysaccharide-based).

    • Mobile Phase A: Supercritical CO₂.

    • Mobile Phase B: A modifier solvent such as methanol or ethanol.

    • Gradient: A suitable gradient program to achieve separation of the enantiomers.

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Back Pressure: 1500 psi.

    • Mass Spectrometer: A tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for each Benalaxyl enantiomer and the labeled internal standard.

  • Data Analysis:

    • Analyze the data using the same principles as described in Protocol 1, utilizing the peak areas from the MRM chromatograms.

The following diagram illustrates the logical relationship between the analytical steps in a typical enantioselective analysis workflow.

G Start Start: Sample Collection SamplePrep Sample Preparation (Homogenization, Spiking with Labeled Standard) Start->SamplePrep Extraction Extraction of Analytes SamplePrep->Extraction Cleanup Sample Cleanup (e.g., Solid Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (Chiral HPLC or UPC2-MS/MS) Cleanup->Analysis DataProcessing Data Processing (Peak Integration, Calibration) Analysis->DataProcessing Quantification Quantification of Enantiomers DataProcessing->Quantification Reporting Result Reporting Quantification->Reporting

Analytical Workflow Diagram

Conclusion

The enantioselective analysis of Benalaxyl is crucial for understanding its environmental fate and biological activity. Both chiral HPLC and UPC²-MS/MS are powerful techniques for this purpose, with UPC² offering advantages in terms of speed and reduced solvent consumption. The validation of these methods using an isotopically labeled internal standard is essential for ensuring the accuracy and reliability of the analytical data. By carefully selecting the analytical technique and implementing a rigorous validation protocol, researchers can obtain high-quality data to support their scientific and developmental objectives.

References

Establishing the Limit of Detection and Quantification for Benalaxyl with Enhanced Accuracy Using Benalaxyl-d5

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Analytical Chemistry and Drug Development

This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of the fungicide Benalaxyl, with a focus on the advantages of employing its deuterated internal standard, Benalaxyl-d5. For researchers, scientists, and drug development professionals, establishing robust and sensitive analytical methods is paramount for accurate residue analysis in various matrices, including food products and environmental samples. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented here as a best practice for achieving the highest degree of accuracy and precision.

The Critical Role of Internal Standards in Analytical Quantification

In quantitative analysis, particularly for trace-level detection, the use of an internal standard is crucial for correcting variations that can occur during sample preparation and analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument. Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based methods as they co-elute with the target analyte and experience similar matrix effects and ionization suppression or enhancement, leading to more reliable and reproducible results.

Comparison of Analytical Methods for Benalaxyl

The determination of the limit of detection (LOD) and limit of quantification (LOQ) is a critical aspect of method validation, defining the sensitivity of an analytical procedure. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

The following table summarizes reported LOD and LOQ values for Benalaxyl using different analytical approaches. It is important to note that these values are highly dependent on the matrix, instrumentation, and specific method parameters. The inclusion of this compound as an internal standard in LC-MS/MS methods is anticipated to provide lower and more reliable LOD and LOQ values by compensating for analytical variability.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MS Soil & EarthwormNot SpecifiedNot Specified0.01 mg/kg[1][2]
HPLC Soil, Water, GrapeNot Specified0.26 mg/L (water)Not specified
GC-NPD Crops, Must, Wine, WaterNot Specified0.1 - 10 µg/kgNot specified[3]
LC-MS/MS with this compound (Proposed) Various (e.g., Food, Environmental)This compound Expected to be lower and more robustExpected to be lower and more robust-

Values for the proposed LC-MS/MS method with this compound are expected based on the established benefits of using a stable isotope-labeled internal standard.

Experimental Protocol: Establishing LOD and LOQ for Benalaxyl using LC-MS/MS with this compound Internal Standard

This section outlines a representative experimental protocol for the determination of Benalaxyl's LOD and LOQ in a food matrix (e.g., tomato) using an LC-MS/MS system with this compound as an internal standard.

1. Materials and Reagents

  • Benalaxyl analytical standard (≥98% purity)

  • This compound internal standard (≥98% purity, deuterated on the phenyl ring)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • QuEChERS extraction salts and dispersive SPE sorbents (e.g., PSA, C18)

  • Blank matrix (e.g., organic tomatoes)

2. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benalaxyl and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Benalaxyl by serial dilution of the primary stock solution with acetonitrile.

  • Internal Standard Working Solution (1 µg/mL): Prepare a working solution of this compound in acetonitrile.

3. Sample Preparation (QuEChERS Method)

  • Homogenize 10 g of the blank matrix sample.

  • Add 10 mL of acetonitrile and the appropriate QuEChERS extraction salts.

  • Shake vigorously for 1 minute and centrifuge.

  • Take a 1 mL aliquot of the supernatant and add it to a dispersive SPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge.

  • Transfer the cleaned extract to a new vial.

  • Fortify the blank matrix extracts with Benalaxyl at various low concentrations to prepare samples for LOD and LOQ determination.

  • Add a fixed amount of the this compound internal standard working solution to all samples, calibration standards, and quality control samples.

4. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of Benalaxyl from matrix interferences.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) transitions:

      • Benalaxyl: e.g., m/z 326.2 -> 208.1 (quantifier), 326.2 -> 148.1 (qualifier)

      • This compound: e.g., m/z 331.2 -> 213.1 (quantifier)

    • Optimize collision energies and other MS parameters for maximum sensitivity.

5. Determination of LOD and LOQ

  • LOD: Determined as the lowest concentration at which the analyte peak is consistently detected with a signal-to-noise ratio (S/N) of ≥ 3.

  • LOQ: Determined as the lowest concentration at which the analyte can be quantified with acceptable precision and accuracy (e.g., relative standard deviation (RSD) ≤ 20% and recovery within 70-120%). This is often established at a concentration with an S/N ratio of ≥ 10.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the relationship between key analytical parameters, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis start Homogenized Sample (10g) extraction Add Acetonitrile & QuEChERS Salts start->extraction centrifuge1 Shake & Centrifuge extraction->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18) centrifuge1->cleanup centrifuge2 Vortex & Centrifuge cleanup->centrifuge2 fortification Fortify with Benalaxyl & Add this compound centrifuge2->fortification final_extract Final Extract for Analysis fortification->final_extract lc_separation LC Separation (C18 Column) final_extract->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification using Benalaxyl/Benalaxyl-d5 Ratio data_acquisition->quantification lod_loq LOD & LOQ Determination quantification->lod_loq

Caption: Experimental workflow for Benalaxyl analysis.

lod_loq_relationship cluster_concepts Analytical Sensitivity Concepts cluster_factors Influencing Factors LOB Limit of Blank (LOB) Analyte not present LOD Limit of Detection (LOD) Analyte is detectable LOB->LOD S/N ≥ 3 LOQ Limit of Quantification (LOQ) Analyte is quantifiable LOD->LOQ S/N ≥ 10 Acceptable Precision & Accuracy instrument Instrument Sensitivity instrument->LOB matrix Matrix Effects matrix->LOD method Method Variability method->LOQ internal_standard Internal Standard Use internal_standard->LOD internal_standard->LOQ

Caption: Relationship between LOD, LOQ, and influencing factors.

Conclusion

The use of a deuterated internal standard, this compound, provides a significant advantage in the accurate and precise determination of Benalaxyl residues. By compensating for matrix effects and variability in sample preparation and instrument response, this approach enables the establishment of lower and more reliable limits of detection and quantification. For researchers in regulated environments, the adoption of such robust methodologies is essential for ensuring data integrity and compliance with safety standards. The detailed protocol and conceptual diagrams provided in this guide serve as a valuable resource for developing and validating sensitive analytical methods for Benalaxyl and other similar compounds.

References

Safety Operating Guide

Proper Disposal of Benalaxyl-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Benalaxyl-d5, a deuterated form of the fungicide Benalaxyl, requires careful and compliant disposal to mitigate environmental risks. Due to its classification as being very toxic to aquatic life with long-lasting effects, it is imperative that this chemical waste is not disposed of through standard laboratory drains or as regular trash.[1] Adherence to local, regional, and national regulations is paramount for ensuring safety and environmental protection.

Regulatory and Safety Data Overview

The disposal of this compound is governed by regulations established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). These regulations provide a framework for the safe handling, storage, and disposal of hazardous chemical waste in laboratory settings.[2][3] Key quantitative limits and requirements are summarized in the table below.

Regulatory GuidelineSpecificationDetailsCitation
EPA RCRA Hazardous Waste Generator StatusVaries by quantity generated per month (VSQG, SQG, LQG). Each has different accumulation and disposal requirements.[3]
EPA Subpart K (Academic Labs) Maximum On-site Storage TimeHazardous waste must be removed from the laboratory every twelve months.[3]
Satellite Accumulation Area Maximum VolumeUp to 55 gallons of hazardous waste or one quart of acutely toxic waste can be accumulated at or near the point of generation.[3][4]
Container Management ClosureWaste containers must be kept closed at all times except when adding or removing waste.[2][4]
Labeling Content IdentificationAll waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[4]

Experimental Protocol for Disposal of this compound

The following step-by-step procedure outlines the proper method for the disposal of this compound waste in a laboratory setting. This protocol is designed to ensure compliance with safety and environmental regulations.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • A designated and properly labeled hazardous waste container (chemically compatible, e.g., a high-density polyethylene (HDPE) bottle with a screw cap).

  • Hazardous waste labels.

  • Spill containment materials (e.g., absorbent pads, sand).

Procedure:

  • Preparation and PPE:

    • Ensure you are in a well-ventilated area, such as a chemical fume hood.

    • Don appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Collection:

    • Carefully transfer the this compound waste into a designated hazardous waste container.

    • If the waste is in a solid form, use a dedicated spatula or scoop.

    • For liquid waste, use a funnel to avoid spills.

    • If triple-rinsing a container that held this compound, the rinsate must also be collected as hazardous waste.[5]

  • Container Labeling:

    • Securely close the waste container.

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name, "this compound," and the approximate quantity on the label. Do not use abbreviations.

    • Indicate the date when the first drop of waste was added to the container.

  • Storage:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.[4]

    • The storage area should be away from general traffic and incompatible chemicals.

    • Ensure the container is stored in secondary containment to prevent spills from spreading.

  • Disposal Request:

    • Once the waste container is nearly full (approximately two-thirds) or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.[5]

    • Follow your institution's specific procedures for waste pickup requests.

  • Emergency Preparedness:

    • In case of a spill, immediately alert others in the area.

    • Contain the spill using appropriate absorbent materials.

    • Collect the contaminated materials and place them in a sealed, labeled hazardous waste container.

    • Report the spill to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation and Collection cluster_1 Labeling and Storage cluster_2 Disposal Request and Pickup A Generate this compound Waste B Wear Appropriate PPE A->B C Collect Waste in Designated Container B->C D Label Container with 'Hazardous Waste' & Chemical Name C->D E Store in Satellite Accumulation Area D->E F Container Nearing Full or Time Limit Approaching? E->F F->E No G Submit Waste Pickup Request to EHS F->G Yes H EHS Collects Waste for Proper Disposal G->H

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.